(S,R,S)-AHPC-PEG3-NH2 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLITFMQVMQDY-SGROTYDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025) is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the technical aspects of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride, including its chemical properties, its role in PROTAC technology, and protocols for its application.
This molecule incorporates three key features:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent binder of the VHL E3 ubiquitin ligase.[1][2]
-
A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible and hydrophilic spacer. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
-
A Terminal Amine Group: The primary amine (-NH2) serves as a reactive handle for conjugation to a "warhead" – a ligand that binds to the target protein of interest.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Synonyms | VH032-PEG3-NH2 dihydrochloride, VHL Ligand-Linker Conjugates 1 dihydrochloride |
| Molecular Formula | C30H47Cl2N5O7S |
| Molecular Weight | 692.69 g/mol |
| CAS Number | 2376990-24-6 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (as specified by suppliers) |
| Storage | Store at -20°C for long-term stability. |
Role in PROTAC-mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a building block used to construct these PROTACs.
The general mechanism is as follows:
-
Ternary Complex Formation: A PROTAC molecule, synthesized using the (S,R,S)-AHPC-PEG3-NH2 linker, simultaneously binds to the target protein (via the "warhead") and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is released and can induce the degradation of multiple target protein molecules, acting in a catalytic manner.[2]
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating (S,R,S)-AHPC-PEG3-NH2 to a target protein ligand ("warhead") that possesses a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Purification: Preparative reverse-phase HPLC system
Procedure:
-
Dissolution: In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 equivalents) and DIPEA (3-4 equivalents) to the reaction mixture. The excess base is to neutralize the dihydrochloride salt and facilitate the coupling reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
Purification: Upon completion, quench the reaction with a small amount of water. Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Characterization: Collect the fractions containing the desired PROTAC. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Caption: A generalized workflow for the synthesis of a PROTAC.
Evaluation of PROTAC Activity: Western Blotting for Target Protein Degradation
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its high-affinity VHL ligand, optimized PEG linker, and convenient reactive handle for conjugation make it a valuable building block for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in drug discovery and chemical biology.
References
The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025) , a meticulously designed synthetic molecule, stands as a critical building block in the rapidly advancing field of targeted protein degradation. This in-depth technical guide provides a comprehensive overview of its structure, function, and application in the development of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers dedicated to pioneering novel therapeutics.
Core Structure and Function
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride , also known by its synonym VH032-PEG3-NH2 dihydrochloride, is an E3 ligase ligand-linker conjugate.[1] Its structure is a strategic amalgamation of three key components:
-
The (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the cellular machinery responsible for protein degradation.[2] The specific (S,R,S) stereochemistry is essential for its high-affinity binding to VHL.
-
A 3-unit Polyethylene Glycol (PEG) linker: This flexible, hydrophilic spacer connects the VHL ligand to a reactive functional group. The PEG linker plays a vital role in modulating the physicochemical properties of the resulting PROTAC, including its solubility and cell permeability. The length of the linker is a critical parameter that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A primary amine (-NH2) functional group: This reactive handle, present as a dihydrochloride salt for enhanced stability and solubility, enables the covalent conjugation of the ligand-linker construct to a "warhead" — a ligand designed to bind to a specific protein of interest (POI).
The primary function of this compound is to serve as a modular building block for the synthesis of heterobifunctional PROTACs.[3] Once incorporated into a PROTAC, the (S,R,S)-AHPC moiety recruits the VHL E3 ligase, while the warhead binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Chemical Properties:
| Property | Value |
| Synonyms | VH032-PEG3-NH2 dihydrochloride; VHL Ligand-Linker Conjugates 1 dihydrochloride; E3 ligase Ligand-Linker Conjugates 5 dihydrochloride |
| Molecular Formula | C₃₀H₄₉Cl₂N₅O₇S |
| Molecular Weight | 692.71 g/mol |
| CAS Number | 2376990-24-6 |
The PROTAC Signaling Pathway: A Visual Representation
The mechanism of action of a PROTAC synthesized using this compound follows the ubiquitin-proteasome pathway. The following diagram illustrates this catalytic cycle.
References
The Core Mechanism of Action of AHPC-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. By co-opting the cell's intrinsic ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of specific proteins of interest (POIs), including those previously considered "undruggable." This technical guide provides a comprehensive exploration of the mechanism of action of a prominent class of PROTACs: those based on the (S,R,S)-AHPC scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
At their core, AHPC-based PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety serves as the high-affinity anchor for the VHL E3 ligase. Through the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex, these molecules facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This guide will delve into the intricacies of this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system is a fundamental cellular process for the regulated degradation of intracellular proteins.[1][2] This pathway is central to the mechanism of action of PROTACs. The process can be broadly divided into two major steps: ubiquitination and proteasomal degradation.
1. Ubiquitination: Tagging Proteins for Destruction
Ubiquitination is a three-step enzymatic cascade that attaches ubiquitin, a small 76-amino acid regulatory protein, to a substrate protein.[3][4][5] This process is carried out by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin.[5][6]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on the E2 enzyme.[4][6]
-
E3 Ubiquitin Ligase: The E3 ligase acts as a substrate recognition module, bringing the ubiquitin-loaded E2 enzyme into proximity with the target protein. This facilitates the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[4][5]
The sequential addition of multiple ubiquitin molecules results in a polyubiquitin (B1169507) chain, which serves as a recognition signal for the proteasome.[7]
2. Proteasomal Degradation: The Final Step
The 26S proteasome is a large, multi-subunit protease complex responsible for degrading polyubiquitinated proteins.[7][8] It recognizes the polyubiquitin tag, unfolds the target protein, and cleaves it into small peptides.[1] The ubiquitin molecules are then recycled for subsequent rounds of protein tagging.[8]
The Catalytic Cycle of an AHPC-Based PROTAC
AHPC-based PROTACs hijack the VHL E3 ligase component of the UPS to induce the degradation of a specific target protein. The catalytic cycle involves several key steps:
-
Binary Complex Formation: The PROTAC molecule can independently and reversibly bind to both the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC moiety), forming two separate binary complexes.[9]
-
Ternary Complex Formation: The crucial step in the PROTAC mechanism is the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[10][11] The stability and geometry of this complex are critical for efficient ubiquitination and are heavily influenced by the nature of the linker connecting the warhead and the AHPC ligand.[4]
-
Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine residues on the surface of the target protein.[12] This process can occur multiple times, leading to the formation of a polyubiquitin chain on the target.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7][8]
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[13]
Quantitative Analysis of AHPC-Based PROTAC Efficacy
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Two key parameters are used to quantify this:
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC.
The following tables summarize the performance of several AHPC-based PROTACs against various protein targets.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | Proprietary | 22Rv1 | < 5 | > 90 | [14] |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | Proprietary | Ba/F3 | 1110 | Not specified | [14] |
| A1874 | BRD4 | MDM2-based (Not AHPC) | Not specified | HCT116 | Potent | Robust | [15] |
| LC-2 | KRAS G12C | (S,R,S)-AHPC | PEG-based | NCI-H2030 | 250 - 760 | > 90 | [3] |
| UNC9036 | STING | (S,R,S)-AHPC | Not Specified | Caki-1 | 227 | > 80 | [3] |
| Pal-pom | CDK4/6 | (S,R,S)-AHPC | Alkyl chain | TNBC cells | 20 - 50 | Not Specified | [3] |
| PROTAC Name | Target Protein | Target Binding (Kd, nM) | VHL Binding (Kd, nM) | Reference(s) |
| ARV-771 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 | Not explicitly stated for ARV-771, but the (S,R,S)-AHPC core is a known high-affinity binder. | [14] |
Detailed Experimental Protocols
Accurate characterization of AHPC-based PROTACs requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in a cellular context.[11]
Materials:
-
Cell line expressing the target protein and VHL
-
AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or VHL to form an antibody-protein complex.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and VHL. An increased signal for VHL in the target protein immunoprecipitation (and vice versa) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.[14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
AHPC-based PROTAC
-
Ubiquitination buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: Combine the E1, E2, VBC complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of a high-molecular-weight smear or distinct bands above the unmodified target protein indicates polyubiquitination.
Protocol 4: Cell Viability Assays (MTT and CellTiter-Glo)
These assays are used to assess the cytotoxic or cytostatic effects of PROTACs on cells.
MTT Assay: [16]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
CellTiter-Glo® Luminescent Cell Viability Assay: [10]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and incubate to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizing Signaling Pathways and Workflows
Graphviz diagrams provide a clear visual representation of the complex biological processes and experimental workflows involved in the study of AHPC-based PROTACs.
Conclusion
AHPC-based PROTACs represent a powerful and versatile therapeutic modality with the potential to target a wide range of disease-causing proteins. Their mechanism of action, which relies on hijacking the VHL E3 ligase to induce target protein degradation, offers several advantages over traditional inhibitors, including the potential for catalytic activity and the ability to target non-enzymatic proteins. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and development of novel AHPC-based PROTACs. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance their research in this exciting and rapidly evolving field.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. aragen.com [aragen.com]
- 14. benchchem.com [benchchem.com]
- 15. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC as a VHL E3 Ligase Ligand: A Technical Guide to its Core Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC , also known as VH032-NH2, stands as a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery.[1][2] This technical guide provides an in-depth exploration of the function of (S,R,S)-AHPC as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its role in the mechanism of PROTACs, and the experimental protocols crucial for their evaluation.
Core Function: Orchestrating Protein Degradation
The primary role of (S,R,S)-AHPC within a PROTAC is to act as a molecular bridge, recruiting the VHL E3 ligase complex to a specific protein of interest (POI).[1] This induced proximity is the critical first step in the targeted degradation cascade. Once the POI, the (S,R,S)-AHPC-containing PROTAC, and the VHL E3 ligase form a ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cellular environment.[4] The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[1]
The specific (S,R,S) stereochemistry of AHPC is essential for its potent and selective binding to the VHL protein, a key determinant of the resulting PROTAC's efficacy.[5]
Quantitative Analysis of (S,R,S)-AHPC-Based PROTACs
The effectiveness of a PROTAC is quantified by several key parameters, including its binding affinity for both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are critical metrics for evaluating PROTAC performance.
Below is a summary of quantitative data for several prominent PROTACs that utilize the (S,R,S)-AHPC scaffold to recruit the VHL E3 ligase.
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LNCaP95) | <1 nM, <5 nM | Not Reported | [5] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [5] |
| AT1 | BRD4 | VHL | HeLa | 30-100 nM | >95% | [5] |
| LC-2 | KRAS G12C | VHL | NCI-H2030, MIA PaCa-2 | 0.59 ± 0.20 µM, 0.32 ± 0.08 µM | ~75% | [5] |
| GMB-475 | BCR-ABL1 | VHL | Ba/F3 | IC50 of 1.11 µM | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and the experimental strategies used to characterize (S,R,S)-AHPC-based PROTACs is essential for a comprehensive understanding.
Figure 1: PROTAC-mediated protein degradation pathway.
Figure 2: A typical experimental workflow for PROTAC development.
Key Experimental Protocols
Accurate and reproducible experimental methodologies are paramount for the successful development and characterization of (S,R,S)-AHPC-based PROTACs.
Protocol 1: Cellular Target Degradation Assay via Western Blot
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody against a loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay is used to determine the binding affinity of the (S,R,S)-AHPC-based PROTAC to the VHL E3 ligase complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Europium-labeled anti-His antibody (donor)
-
Fluorescently labeled tracer ligand for VHL (acceptor)
-
(S,R,S)-AHPC-based PROTAC (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA)
Procedure:
-
Prepare serial dilutions of the (S,R,S)-AHPC-based PROTAC in assay buffer.
-
In a 384-well plate, add the serially diluted PROTAC.
-
Add the Europium-labeled anti-His antibody and the His-tagged VBC complex to each well at a fixed concentration.
-
Add the fluorescently labeled tracer to each well at a fixed concentration.
-
Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant VHL E3 ligase complex (e.g., biotinylated for capture)
-
Recombinant protein of interest (POI)
-
(S,R,S)-AHPC-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Binary Interaction (PROTAC to VHL):
-
Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC over the surface to determine the binding affinity (KD) and kinetics (ka, kd).
-
-
Binary Interaction (PROTAC to POI):
-
Immobilize the POI onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC over the surface to determine the KD and kinetics.
-
-
Ternary Complex Formation:
-
Immobilize the VHL E3 ligase complex on the sensor chip.
-
Inject a constant, near-saturating concentration of the POI mixed with a series of concentrations of the PROTAC.
-
The enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to VHL to its affinity in the presence of the POI. A value of α > 1 indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[7]
-
Conclusion
(S,R,S)-AHPC is a pivotal molecule in the field of targeted protein degradation. Its high-affinity and specific interaction with the VHL E3 ligase provides a robust and versatile platform for the design of potent and selective PROTACs. A thorough understanding of its core function, coupled with rigorous quantitative analysis and well-defined experimental protocols, is essential for advancing the development of this promising therapeutic modality. This guide serves as a foundational resource for researchers dedicated to harnessing the power of (S,R,S)-AHPC-based PROTACs to address a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. celtarys.com [celtarys.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Deep Dive into PROTAC Technology Featuring VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This in-depth technical guide serves as a comprehensive resource on the core principles of PROTAC technology, with a specific focus on the widely utilized von Hippel-Lindau (VHL) E3 ligase ligands. By hijacking the cell's intrinsic ubiquitin-proteasome system, VHL-based PROTACs offer a powerful strategy to eliminate previously "undruggable" proteins implicated in a myriad of diseases.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental principle of PROTAC action lies in inducing proximity between the POI and an E3 ligase, thereby forming a ternary complex (POI-PROTAC-E3 ligase).[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this catalytic cycle and can proceed to induce the degradation of multiple POI molecules.[2]
The von Hippel-Lindau (VHL) protein, a substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex, is one of the most extensively exploited E3 ligases in PROTAC design.[3] This is largely due to the availability of well-characterized, high-affinity small molecule ligands that mimic the binding of VHL's natural substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α).[1]
The VHL-HIF-1α Signaling Pathway: Nature's Blueprint for Degradation
Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylases (PHDs). This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic (low oxygen) conditions, PHDs are inactive, allowing HIF-1α to accumulate and activate genes involved in processes such as angiogenesis and glucose metabolism. VHL-recruiting PROTACs effectively hijack this natural regulatory mechanism.
Quantitative Analysis of VHL Ligands and PROTACs
The efficacy of a VHL-based PROTAC is governed by a multitude of factors, including the binding affinities of its constituent ligands for their respective targets and the stability of the ternary complex. Key parameters used to quantify these interactions include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).
Table 1: Binding Affinities of Representative VHL Ligands
| VHL Ligand | Binding Affinity (Kd/IC50) to VHL | Assay Method |
| VH032 | 185 nM (Kd)[4][5] | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM (Kd)[5] | Fluorescence Polarization (FP) |
| VHL Ligand 8 | 2-3 µM (Ki)[6] | Not Specified |
| VL285 | 0.34 µM (IC50) | Not Specified |
| VHL-IN-1 | 37 nM (Kd) | Not Specified |
Table 2: Degradation Efficacy of Representative VHL-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | VHL Ligand Used |
| MZ1[7][8] | BRD4 | HeLa | ~20 nM | >95% | VH032 derivative |
| ARV-771[9][10] | BET proteins | 22Rv1 | < 1 nM | Not Specified | (S,R,S)-AHPC-Me derivative |
| ARD-266 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | Not Specified | VHL Ligand 8 |
| Compound 139[5] | BRD4 | PC3 | 3.3 nM | 97% | Novel Heterocyclic Ligand |
Experimental Protocols for PROTAC Characterization
A rigorous and systematic experimental workflow is essential for the development and validation of novel PROTACs. The following protocols detail key assays for characterizing VHL-based PROTACs.
PROTAC Development and Evaluation Workflow
The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and comprehensive biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. opnme.com [opnme.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
(S,R,S)-AHPC-PEG3-NH2: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the selective degradation of target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[1][2][3] This technical guide provides an in-depth exploration of a pivotal building block in PROTAC development: (S,R,S)-AHPC-PEG3-NH2. This molecule comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC (also known as VH032-NH2), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][4] The terminal amine serves as a versatile reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby generating a heterobifunctional PROTAC.
This guide will elucidate the core principles of (S,R,S)-AHPC-PEG3-NH2-based targeted protein degradation, present key quantitative data for representative PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.
Core Concepts of (S,R,S)-AHPC-Based Protein Degradation
The fundamental mechanism of action for PROTACs synthesized from (S,R,S)-AHPC-PEG3-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1][2]
The efficacy of an (S,R,S)-AHPC-based PROTAC is contingent on several factors, including:
-
High Affinity for VHL: The (S,R,S)-AHPC moiety exhibits robust binding to the VHL E3 ligase, which is crucial for the efficient formation of the ternary complex.[1]
-
Linker Composition and Length: The PEG3 linker in (S,R,S)-AHPC-PEG3-NH2 provides a specific length and flexibility that can be critical for optimal ternary complex formation and subsequent degradation efficiency. The choice of linker is a key determinant of a PROTAC's success.[1]
-
Target Protein Ligand: The "warhead" or ligand that binds to the protein of interest dictates the specificity of the PROTAC.
Quantitative Data on AHPC-Based PROTAC Performance
The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6] The following tables summarize the performance of several key AHPC-based PROTACs in various cancer cell lines.
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) | <1 nM | Not Specified | [7][8][9][10][11][12][13] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Specified | [14] |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | [5] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | [5] |
| PROTAC Target | Ligand Binding Affinity (Kd) | Reference |
| BRD2(2) | 4.7 nM | [5] |
| BRD3(1) | 8.3 nM | [5] |
| BRD3(2) | 7.6 nM | [5] |
| BRD4(1) | 9.6 nM | [5] |
| BRD4(2) | 7.6 nM | [5] |
Signaling Pathways and Mechanism of Action
The mechanism of action of an (S,R,S)-AHPC-based PROTAC is centered on hijacking the ubiquitin-proteasome system. The following diagram illustrates this process.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Experimental Protocols
The development of a novel (S,R,S)-AHPC-based PROTAC involves chemical synthesis followed by biological evaluation.
Synthesis of an (S,R,S)-AHPC-based PROTAC via Amide Coupling
This protocol outlines a general method for the final coupling step, where a carboxylic acid-functionalized ligand for the protein of interest ("warhead") is conjugated to (S,R,S)-AHPC-PEG3-NH2.[1]
Materials:
-
(S,R,S)-AHPC-PEG3-NH2
-
Carboxylic acid-functionalized warhead
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) and (S,R,S)-AHPC-PEG3-NH2 (1.0-1.2 equivalents) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Purify the crude PROTAC using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for Quantification of Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with an (S,R,S)-AHPC-based PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for the synthesis and evaluation of an (S,R,S)-AHPC-based PROTAC and the logical relationship between its components.
Caption: Generalized workflow for (S,R,S)-AHPC-based PROTAC synthesis.
Caption: Logical components of an (S,R,S)-AHPC-based PROTAC.
Conclusion
(S,R,S)-AHPC-PEG3-NH2 is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and adaptable linker chemistry enable the development of potent and selective degraders for a wide array of therapeutic targets.[1] The ability to catalytically induce the degradation of previously "undruggable" proteins positions PROTACs at the forefront of modern drug discovery.[3][15] The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel (S,R,S)-AHPC-based PROTACs for various research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S,R,S)-AHPC-Me | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 11. 1948273-03-7 | (S,R,S)-AHPC-Me HCl | Amides | Ambeed.com [ambeed.com]
- 12. medkoo.com [medkoo.com]
- 13. a2bchem.com [a2bchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Landscape of (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride: A Technical Guide for Researchers
(S,R,S)-AHPC-PEG3-NH2 Dihydrochloride (B599025) is a pivotal research chemical at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its core chemical properties, its crucial role in the PROTAC pathway, and generalized experimental protocols for its application.
Core Chemical Properties
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-cyclohexylalanine) moiety, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
General and Physicochemical Properties
The following table summarizes the key identifying and physicochemical properties of this compound. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers, primarily due to differences in the salt form (hydrochloride vs. dihydrochloride).
| Property | Value | Source(s) |
| IUPAC Name | (2S,4R)-1-((S)-14-amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | [1] |
| Synonyms | VH032-PEG3-NH2 dihydrochloride, VHL Ligand-Linker Conjugates 1 dihydrochloride, E3 ligase Ligand-Linker Conjugates 5 dihydrochloride | |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [3] |
Structural and Molecular Data
The structural and molecular characteristics of this compound are fundamental to its function, dictating its interaction with the VHL E3 ligase and providing a reactive handle for conjugation to a target protein ligand.
| Property | Value | Source(s) |
| CAS Number | 2376990-24-6 | [4] |
| Molecular Formula | C₃₀H₄₇Cl₂N₅O₇S | [4] |
| Molecular Weight | 692.69 g/mol | [4] |
| InChI Key | ZOYHUTRHKHRRPK-QVRKWNSCSA-N | [2] |
| SMILES String | Cl.Cl.O=C(N--INVALID-LINK--C(N1--INVALID-LINK--C1">C@@HC(NCC2=CC=C(C3=C(C)N=CS3)C=C2)=O)=O)COCCOCCOCCN | [2] |
Role in PROTAC-Mediated Protein Degradation
(S,R,S)-AHPC-PEG3-NH2 serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.
The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ubiquitin ligase. The terminal primary amine of the PEG3 linker acts as a versatile chemical handle for the covalent attachment of a ligand that targets a specific protein of interest. This creates a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
An In-depth Technical Guide to the Core Components of VHL-Recruiting PROTACs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into the molecular architecture of these heterobifunctional molecules, their mechanism of action, quantitative methods for efficacy assessment, and detailed protocols for their characterization.
Introduction to VHL-Mediated Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach.[2] These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3] One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
The von Hippel-Lindau (VHL) protein, a substrate recognition subunit of the CRL2VHL E3 ubiquitin ligase complex, is one of the most successfully and widely utilized E3 ligases in PROTAC design.[1][5] This is due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][6]
The Core Components of a VHL-Recruiting PROTAC
A VHL-recruiting PROTAC is a chimeric molecule comprising three essential components: a ligand that binds to the VHL E3 ligase, a ligand that binds to the target protein of interest (POI), and a linker that connects the two.[7]
The VHL E3 Ligase Ligand
The VHL ligand is the component that "hijacks" the VHL E3 ligase complex. The development of potent, non-peptidic, small-molecule VHL ligands was a revolutionary step for the PROTAC field.[8] Most current VHL ligands are derived from the peptide sequence of Hypoxia-Inducible Factor-1α (HIF-1α), the natural substrate of VHL.[9] These ligands typically contain a hydroxyproline (B1673980) (Hyp) mimic that is crucial for binding to the VHL active site.
The Protein of Interest (POI) Ligand
This component provides the specificity of the PROTAC, directing it to the desired target protein for degradation.[] The POI ligand is typically a known inhibitor or binder of the target protein.[3] A critical advantage of PROTACs is that the POI ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and specificity to enable the formation of a stable ternary complex.[] This opens the door to targeting proteins previously considered "undruggable."[11]
The Linker
The linker is far more than a simple spacer; it is a critical determinant of PROTAC efficacy.[7][12] Its length, composition, rigidity, and attachment points (exit vectors) on the two ligands profoundly influence the formation and stability of the ternary complex (POI-PROTAC-VHL).[13][14] Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, often incorporating cyclic elements like piperazine (B1678402) to modulate flexibility and physicochemical properties.[13][] Optimization of the linker is an empirical process that is essential for achieving potent and selective protein degradation.[7]
Mechanism of Action
VHL-recruiting PROTACs operate catalytically to induce the degradation of target proteins. The process involves the formation of a key ternary complex, which brings the target protein into close proximity with the E3 ligase machinery.[6]
The Natural VHL-HIF-1α Signaling Pathway
To understand how VHL-recruiting PROTACs work, it is useful to first understand the natural role of the VHL E3 ligase. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows VHL to recognize, ubiquitinate, and thereby target HIF-1α for proteasomal degradation, keeping its levels low.[2][6]
The PROTAC Catalytic Cycle
A VHL-based PROTAC hijacks the machinery shown above, replacing HIF-1α with a new POI. The cycle is as follows:
-
Binary Complex Formation : The PROTAC molecule binds independently to the POI and the VHL E3 ligase complex within the cell.
-
Ternary Complex Formation : The two binary complexes associate to form a key POI-PROTAC-VHL ternary complex.[16] The stability and conformation of this complex are critical for degradation efficacy.[17]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[18] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate by the 26S proteasome and is subsequently degraded into small peptides.[19]
-
Recycling : The PROTAC molecule and the VHL E3 ligase are released and can engage another target protein, enabling the catalytic nature of the process.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 in Drug Discovery
For Immediate Release
In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to the targeted destruction of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), and a key enabling technology for their synthesis is the pre-functionalized E3 ligase ligand-linker, (S,R,S)-AHPC-PEG3-NH2 . This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core applications and methodologies surrounding this critical building block.
(S,R,S)-AHPC-PEG3-NH2 , also known by its synonym VH032-PEG3-NH2 , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2] This strategic design provides a readily available chemical handle for the covalent attachment of a target protein ligand, streamlining the synthesis of heterobifunctional PROTACs.[3] The VHL ligand moiety acts as a molecular hook, recruiting the cellular protein degradation machinery, while the PEG linker provides the necessary spacing and favorable physicochemical properties to facilitate the formation of a productive ternary complex between the E3 ligase and the protein of interest.[4][5]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2 operate by coopting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC simultaneously binding to both the VHL E3 ligase (via the AHPC component) and the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, marking it for degradation.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act catalytically, inducing the degradation of multiple POI molecules.[6]
Quantitative Data on PROTACs Utilizing a PEG3-VHL Linker
The efficacy of a PROTAC is defined by its ability to induce the degradation of a target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achievable). Binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical parameters. The following table summarizes data for MZ1, a well-characterized PROTAC targeting BET bromodomains, which utilizes a 3-unit PEG linker analogous to that in (S,R,S)-AHPC-PEG3-NH2.
| PROTAC | Target(s) | DC50 | Dmax | Binding Affinity (Kd) to VBC complex | Cell Line | Reference |
| MZ1 | BRD4 | ~1 µM | >80% | 67 ± 8 nM | HeLa | [7] |
| MZ1 | BRD2, BRD3 | Weaker degradation | - | - | HeLa | [7] |
VBC: VHL-ElonginB-ElonginC complex
Experimental Protocols
The development of a novel PROTAC using (S,R,S)-AHPC-PEG3-NH2 involves a structured workflow, from synthesis to cellular evaluation.
PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to (S,R,S)-AHPC-PEG3-NH2.
Materials:
-
(S,R,S)-AHPC-PEG3-NH2 (or its hydrochloride salt)
-
POI-COOH
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the POI-COOH (1.0 equivalent) and the peptide coupling reagent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (2-3 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add (S,R,S)-AHPC-PEG3-NH2 (1.0-1.2 equivalents) to the reaction mixture. If using a salt form, ensure sufficient base is present for neutralization.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is a standard method to quantify the degradation of the target protein induced by a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
(S,R,S)-AHPC-PEG3-NH2 represents a pivotal tool in the advancement of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a versatile linker, provides a robust and efficient starting point for the synthesis of novel PROTACs. By understanding the underlying mechanisms and employing the standardized protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of the next generation of therapeutics.
References
- 1. BETd-246 | BET PROTAC | Probechem Biochemicals [probechem.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025) is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a bifunctional linker, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 3-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine. This pre-functionalized linker facilitates the modular synthesis of PROTACs by enabling conjugation to a ligand for a protein of interest. This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride, compiled from established chemical principles and analogous synthesis procedures.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery. They form a ternary complex between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the synthesis of the two primary building blocks: the VHL ligand (S,R,S)-AHPC and the Boc-protected PEG3 linker. These are then coupled, followed by deprotection to yield the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (S,R,S)-AHPC (VH032 amine)
A recent, high-yield, and chromatography-free synthesis of (S,R,S)-AHPC (VH032 amine) has been reported, significantly improving its accessibility. The protocol involves a multi-step synthesis starting from commercially available materials. For a detailed, step-by-step procedure, researchers are encouraged to consult the primary literature for the most up-to-date and optimized methods.
Part 2: Synthesis of Boc-NH-PEG3-COOH
This protocol describes the synthesis of the Boc-protected PEG3 linker with a terminal carboxylic acid.
Materials:
| Reagent | Supplier | Grade |
| 1-Amino-2-(2-(2-aminoethoxy)ethoxy)ethane | Commercial | ≥95% |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Commercial | Reagent Grade |
| Triethylamine (TEA) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Chloroacetyl chloride | Commercial | ≥98% |
| Sodium bicarbonate (NaHCO₃) | Commercial | ACS Grade |
| Sodium hydroxide (B78521) (NaOH) | Commercial | ACS Grade |
| Hydrochloric acid (HCl) | Commercial | Concentrated |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Commercial | ACS Grade |
| Diethyl ether | Commercial | ACS Grade |
Procedure:
-
Mono-Boc Protection:
-
Dissolve 1-Amino-2-(2-(2-aminoethoxy)ethoxy)ethane (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1 equivalent) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG3-NH₂.
-
-
Acylation:
-
Dissolve the crude Boc-NH-PEG3-NH₂ (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chloroacetylated intermediate.
-
-
Hydrolysis:
-
Dissolve the chloroacetylated intermediate in a mixture of THF and water.
-
Add NaOH (2 equivalents) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield Boc-NH-PEG3-COOH.
-
Expected Yield and Purity:
| Step | Expected Yield | Purity (by LC-MS) |
| Mono-Boc Protection | 70-85% | >90% |
| Acylation & Hydrolysis | 80-90% | >95% |
Part 3: Coupling of (S,R,S)-AHPC and Boc-NH-PEG3-COOH
This procedure outlines the amide bond formation between the VHL ligand and the protected linker.
Materials:
| Reagent | Supplier | Grade |
| (S,R,S)-AHPC (VH032 amine) | Synthesized | >97% |
| Boc-NH-PEG3-COOH | Synthesized | >95% |
| HATU | Commercial | Peptide Grade |
| Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| Dimethylformamide (DMF) | Commercial | Anhydrous |
| Ethyl acetate | Commercial | ACS Grade |
| Saturated sodium bicarbonate (NaHCO₃) | Commercial | ACS Grade |
| Brine | Commercial | ACS Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | ACS Grade |
Procedure:
-
In a round-bottom flask, dissolve Boc-NH-PEG3-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.
-
Add the solution of (S,R,S)-AHPC to the activated ester mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-(S,R,S)-AHPC-PEG3-NH₂.
Expected Yield and Purity:
| Step | Expected Yield | Purity (by LC-MS) |
| Amide Coupling | 60-75% | >95% |
Part 4: Boc-Deprotection and Dihydrochloride Salt Formation
This is the final step to yield the target compound.
Materials:
| Reagent | Supplier | Grade |
| Boc-(S,R,S)-AHPC-PEG3-NH₂ | Synthesized | >95% |
| 4M HCl in 1,4-Dioxane (B91453) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Diethyl ether | Commercial | Anhydrous |
Procedure:
-
Dissolve Boc-(S,R,S)-AHPC-PEG3-NH₂ (1 equivalent) in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.
Expected Yield and Purity:
| Step | Expected Yield | Purity (by HPLC) |
| Boc-Deprotection & Salt Formation | >90% | >98% |
Characterization Data (Representative)
| Compound | Molecular Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ |
| (S,R,S)-AHPC | C₂₂H₃₀N₄O₃S | 430.56 | 431.21 |
| Boc-NH-PEG3-COOH | C₁₅H₂₈N₂O₇ | 348.39 | 349.19 |
| Boc-(S,R,S)-AHPC-PEG3-NH₂ | C₃₇H₅₆N₆O₉S | 760.94 | 761.39 |
| This compound | C₃₂H₅₀Cl₂N₆O₇S | 733.82 | 661.34 (free base) |
Note: ¹H NMR and ¹³C NMR should be performed to confirm the structure of the final product and all intermediates.
Disclaimer
This document provides a representative synthesis protocol based on established chemical literature. The reaction conditions, yields, and purity may vary. Researchers should perform their own optimization and characterization to ensure the quality of the synthesized compound. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for the Conjugation of a Protein of Interest to (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. (S,R,S)-AHPC-PEG3-NH2 is a key building block in the synthesis of PROTACs, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a polyethylene (B3416737) glycol (PEG) spacer with a terminal primary amine.
This document provides a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG3-NH2 to a protein of interest through the activation of the protein's carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method forms a stable amide bond between the protein and the amine-containing linker.[1]
Principle of the Conjugation Reaction
The conjugation of an amine-containing small molecule to a protein's carboxyl groups is a two-step process:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein (present on aspartic acid, glutamic acid residues, and the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[2] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.[1] This NHS ester then readily reacts with the primary amine of (S,R,S)-AHPC-PEG3-NH2 to form a stable amide bond, releasing NHS. The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[3]
Diagrams
PROTAC Mechanism of Action
References
Application Notes and Protocols for Amide Coupling with (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 is a synthetic molecule composed of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine.[1][2] This bifunctional molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). The terminal primary amine allows for the covalent attachment of a ligand for a target protein of interest via a stable amide bond.[1] The formation of this amide bond is a critical step in PROTAC synthesis, and its efficiency can be influenced by the choice of coupling reagents and reaction conditions.
This document provides detailed protocols for the amide coupling of (S,R,S)-AHPC-PEG3-NH2 with a carboxylic acid-containing molecule of interest. Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and another employing the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4][5]
Key Reagents and Their Roles
Successful amide bond formation relies on the activation of the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of (S,R,S)-AHPC-PEG3-NH2.[3] The selection of appropriate reagents is crucial for high-yield and clean reactions.
| Reagent Class | Examples | Function |
| Carbodiimides | EDC (or EDAC), DCC | Activate carboxylic acids to form a reactive O-acylisourea intermediate.[3] |
| Additives | NHS, Sulfo-NHS, HOBt | React with the O-acylisourea intermediate to form a more stable active ester, which improves reaction efficiency and minimizes side reactions.[3] |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient coupling reagents that form active esters with minimal risk of racemization.[3][4] |
| Bases | DIPEA, Triethylamine (TEA) | Act as proton scavengers to maintain a basic pH, which is optimal for the amine to function as a nucleophile.[3] |
| Solvents | DMF, DMSO, DCM | Aprotic polar solvents are typically used to dissolve the reactants.[3] |
Experimental Protocols
Two primary protocols are detailed below. Protocol A describes the widely used EDC/NHS coupling method, while Protocol B outlines the use of the highly efficient HATU reagent.
Protocol A: EDC/NHS Mediated Amide Coupling
This method is a robust and widely applicable two-step, one-pot reaction for forming an amide bond between a carboxylic acid and (S,R,S)-AHPC-PEG3-NH2.[3] The reaction proceeds by first activating the carboxylic acid with EDC to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester, which subsequently reacts with the primary amine of the PEG linker to form the desired amide bond.[6]
Materials
-
Carboxylic acid-containing molecule of interest
-
(S,R,S)-AHPC-PEG3-NH2 (hydrochloride salt or free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if using the hydrochloride salt of the amine)
-
Reaction vessel
-
Stir plate and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure
-
Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
If using the hydrochloride salt of (S,R,S)-AHPC-PEG3-NH2, add DIPEA (2.0-3.0 equivalents) to the reaction mixture to neutralize the salt and free the primary amine.
-
Add (S,R,S)-AHPC-PEG3-NH2 (1.0-1.2 equivalents) to the solution.
-
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
Add the EDC/NHS solution to the reaction mixture containing the carboxylic acid and amine.
-
-
Coupling Reaction:
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH4Cl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure amide conjugate.
-
EDC/NHS Coupling Workflow
Caption: Workflow for EDC/NHS mediated amide coupling.
Protocol B: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[4][7] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which then readily reacts with the primary amine.[5]
Materials
-
Carboxylic acid-containing molecule of interest
-
(S,R,S)-AHPC-PEG3-NH2 (hydrochloride salt or free base)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vessel
-
Stir plate and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 5 minutes to pre-activate the carboxylic acid.[3]
-
Add (S,R,S)-AHPC-PEG3-NH2 (1.2 equivalents) to the reaction mixture.
-
-
Coupling Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), a saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure amide conjugate.[4]
-
HATU Coupling Workflow
Caption: Workflow for HATU mediated amide coupling.
Summary of Reaction Conditions
The following table summarizes the typical reaction conditions for the amide coupling of (S,R,S)-AHPC-PEG3-NH2 with a carboxylic acid.
| Parameter | Protocol A: EDC/NHS | Protocol B: HATU |
| Carboxylic Acid | 1.0 equivalent | 1.0 equivalent |
| (S,R,S)-AHPC-PEG3-NH2 | 1.0 - 1.2 equivalents | 1.2 equivalents |
| Coupling Reagent | EDC (1.5 eq), NHS (1.5 eq) | HATU (1.1 eq) |
| Base | DIPEA (2.0-3.0 eq) | DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions for the reaction. Increase the amount of coupling reagent. For EDC/NHS, ensure the pH of the activation step is between 4.5 and 6.0.[8] |
| Hydrolysis of the active intermediate. | For EDC coupling, add NHS or Sulfo-NHS to form a more stable intermediate.[3] Ensure all reagents and solvents are anhydrous. | |
| Steric hindrance of the substrates. | Switch to a more powerful coupling reagent like HATU.[9] Consider elevating the reaction temperature. | |
| Side Reactions | Racemization of chiral centers. | Use HATU, which is known to suppress racemization.[4] Additives like HOBt can also minimize this issue. |
| Reaction with other functional groups. | Protect sensitive functional groups on the substrates before performing the coupling reaction. |
Signaling Pathway Diagram
The logical relationship of the components in the amide coupling reaction can be visualized as follows:
Caption: Logical flow of amide bond formation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HATU-Mediated Conjugation of (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly and effectively utilized component in PROTAC design.
(S,R,S)-AHPC-PEG3-NH2 is a key building block in the synthesis of VHL-recruiting PROTACs. It consists of the (S,R,S)-AHPC VHL ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine. This terminal amine serves as a versatile reactive handle for conjugation to a POI ligand, typically one bearing a carboxylic acid functional group. The formation of a stable amide bond between the POI ligand and the (S,R,S)-AHPC-PEG3-NH2 linker-ligand is a critical step in the synthesis of the final PROTAC molecule.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely used coupling reagent for the formation of amide bonds. Its advantages include rapid reaction kinetics, high yields, and a low propensity for racemization, making it an ideal choice for the conjugation of complex molecules in drug discovery.[1] This document provides detailed application notes and protocols for the successful conjugation of a carboxylic acid-containing POI ligand to (S,R,S)-AHPC-PEG3-NH2 using HATU.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
Quantitative Data Summary
The efficacy of a synthesized PROTAC is determined by its ability to induce the degradation of the target protein. The following tables provide representative data for VHL-based PROTACs, such as ARD-266, which is synthesized using a VHL ligand analogous to (S,R,S)-AHPC.[3][4]
Table 1: In Vitro Degradation Efficacy of a Representative VHL-Based PROTAC (ARD-266)
| Cell Line | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| LNCaP | Androgen Receptor | 0.2 - 1 | >95 | [4] |
| VCaP | Androgen Receptor | 0.2 - 1 | >95 | [4] |
| 22Rv1 | Androgen Receptor | 0.2 - 1 | >95 | [4] |
¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Reagents for HATU-Mediated Amide Coupling
| Reagent | Role | Typical Molar Equivalents (relative to limiting reagent) |
| Carboxylic Acid (e.g., POI-COOH) | Substrate | 1.0 |
| (S,R,S)-AHPC-PEG3-NH₂ | Substrate | 1.0 - 1.2 |
| HATU | Coupling Reagent | 1.1 - 1.5 |
| DIPEA (or other non-nucleophilic base) | Base | 2.0 - 3.0 |
| Anhydrous DMF | Solvent | N/A |
Experimental Protocols
Protocol 1: HATU-Mediated Conjugation of a Carboxylic Acid to (S,R,S)-AHPC-PEG3-NH₂
This protocol details the coupling of a generic carboxylic acid-containing POI ligand (POI-COOH) to (S,R,S)-AHPC-PEG3-NH₂.
Materials:
-
POI-COOH (1.0 eq)
-
(S,R,S)-AHPC-PEG3-NH₂ hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram:
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-containing POI ligand (POI-COOH, 1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S,R,S)-AHPC-PEG3-NH₂ hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). The base will neutralize the hydrochloride salt and the excess is required for the coupling reaction.
-
Add the solution of (S,R,S)-AHPC-PEG3-NH₂ and DIPEA to the pre-activated POI-COOH solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final, purified PROTAC.
Protocol 2: Characterization of the Conjugate
Accurate characterization of the final PROTAC conjugate is essential to confirm its identity, purity, and structural integrity. A combination of analytical techniques should be employed.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the final conjugate and assess the purity of the sample.
-
Method:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the eluent by UV detection and mass spectrometry (e.g., ESI-QTOF or Orbitrap) in positive ion mode.
-
-
Expected Outcome: A major peak in the chromatogram corresponding to the calculated mass-to-charge ratio (m/z) of the protonated PROTAC molecule [M+H]⁺.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product.
-
Method:
-
Use an analytical C18 reversed-phase column with a UV detector.
-
Employ a similar gradient elution method as described for LC-MS.
-
-
Expected Outcome: A single major peak, with the purity calculated based on the peak area integration. Purity should ideally be >95% for biological assays.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the final conjugate.
-
Method:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complete structural elucidation.
-
-
Expected Outcome: The spectra should show characteristic peaks for both the POI ligand and the (S,R,S)-AHPC-PEG3-NH₂ moiety, with chemical shifts confirming the formation of the new amide bond.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or slightly increase the equivalents of HATU and DIPEA. |
| Hydrolysis of activated ester. | Minimize exposure to moisture. Ensure the amine component is added promptly after the pre-activation step. | |
| Side Products Observed | Guanidinylation of the amine. | Avoid using a large excess of HATU. Add the amine component to the pre-activated carboxylic acid rather than adding HATU to a mixture of all components.[1] |
| Reaction with other nucleophilic groups. | Protect other reactive functional groups (e.g., hydroxyls, thiols) on the POI ligand if necessary. | |
| Difficult Purification | Byproducts from HATU and DIPEA. | Perform an aqueous work-up to remove water-soluble byproducts like tetramethylurea and DIPEA salts. Optimize chromatography conditions. |
Conclusion
The HATU-mediated coupling of a carboxylic acid-functionalized POI ligand to (S,R,S)-AHPC-PEG3-NH₂ is a robust and efficient method for the synthesis of VHL-based PROTACs. The protocols provided herein offer a comprehensive guide for researchers, from the initial conjugation reaction to the final characterization of the product. Careful execution of these methods, coupled with rigorous analytical validation, will enable the successful development of novel PROTACs for targeted protein degradation.
References
Application Notes and Protocols: Synthesis and Evaluation of a BRD4 Degrader Using (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and biological evaluation of a potent and selective Bromodomain-containing protein 4 (BRD4) degrader. The synthesis utilizes a modular approach, coupling the VHL E3 ligase ligand, (S,R,S)-AHPC, conjugated to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine ((S,R,S)-AHPC-PEG3-NH2), to a BRD4-binding molecule. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] This application note outlines the complete workflow, from the chemical synthesis and purification of the final BRD4 degrader to its characterization and functional assessment in cellular assays. The protocols provided herein are intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction
PROTACs represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective removal of disease-causing proteins.[2] These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's length and composition are critical for the PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3] PEG linkers are commonly used in PROTAC design to improve solubility and pharmacokinetic properties.[1][2]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that regulates the expression of oncogenes such as c-MYC.[4] Its role in cancer has made it an attractive target for therapeutic development.[4] This document details the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, JQ1, as the warhead and (S,R,S)-AHPC-PEG3-NH2 as the E3 ligase-recruiting element. The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: Mechanism of BRD4 degradation by the synthesized PROTAC.
Experimental Protocols
Protocol 1: Synthesis of JQ1-COOH
To enable conjugation with the amine group of the linker, the methyl ester of (+)-JQ1 must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
(+)-JQ1
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve (+)-JQ1 (1 equivalent) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield JQ1-COOH.
Protocol 2: Synthesis of BRD4 Degrader via Amide Coupling
This protocol describes the coupling of JQ1-COOH with (S,R,S)-AHPC-PEG3-NH2 using a standard peptide coupling reagent.
Caption: Workflow for the synthesis of the BRD4 degrader.
Materials:
-
JQ1-COOH
-
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve JQ1-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (S,R,S)-AHPC-PEG3-NH2 hydrochloride (1.1 equivalents) and additional DIPEA (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final BRD4 degrader.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized BRD4 degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib or MG132) (for mechanism validation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-α-Tubulin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the BRD4 degrader (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the BRD4 degrader on cell proliferation.
Materials:
-
Human cell line
-
Synthesized BRD4 degrader
-
96-well plates
-
MTT solution or CellTiter-Glo reagent
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the BRD4 degrader for a chosen duration (e.g., 72 hours).[5]
-
Add MTT solution and incubate for 2-4 hours, or add CellTiter-Glo reagent and incubate as per the manufacturer's instructions.[5]
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value.
Data Presentation
The efficacy of BRD4 degraders is typically quantified by their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell viability) values. The following tables summarize representative data for known BRD4 degraders to provide a benchmark for comparison.
Table 1: BRD4 Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Reference |
| ARV-771 | 22Rv1, VCaP, LnCaP95 | < 5 | [6] |
| dBET1 | Breast Cancer Cells | 430 | |
| PROTAC 8b | MV-4-11 | Induces significant depletion | [4] |
| PROTAC 9a | PC3 | 0.23 (CLL1 Ab conjugate) | [7] |
| PROTAC 9c | PC3 | 0.24 (CLL1 Ab conjugate) | [7] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | < 1 (c-MYC IC50) | [6] |
| dBET1 | MV4;11 | 140 | [8] |
| PROTAC 32a | BxPC3 | 165 | [9] |
Logical Relationships in PROTAC Design
The successful design of a PROTAC relies on the careful selection and integration of its three core components.
Caption: Logical relationships in the design of an effective PROTAC.
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of a BRD4 degrader using (S,R,S)-AHPC-PEG3-NH2. By following the detailed protocols for chemical synthesis, purification, and biological characterization, researchers can effectively generate and assess novel PROTAC molecules for targeted protein degradation. The provided diagrams and data tables offer a clear visualization of the underlying mechanisms and benchmarks for success in this rapidly advancing field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Products | DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating a PROTAC with (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete degradation of the target protein.
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to degrade multiple protein molecules.
(S,R,S)-AHPC-PEG3-NH2 is a key building block in PROTAC synthesis. It is a pre-synthesized conjugate containing a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine (NH2) group.[1][2][3] This ready-to-use component simplifies the synthesis of VHL-recruiting PROTACs by allowing for straightforward conjugation to a ligand for a POI.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC generated using (S,R,S)-AHPC-PEG3-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Workflow for PROTAC Generation
The generation and characterization of a novel PROTAC is a systematic process involving several key stages, from design and synthesis to comprehensive biological evaluation.
Quantitative Data Summary
The following tables provide representative data for the characterization of a hypothetical PROTAC generated using (S,R,S)-AHPC-PEG3-NH2. These values are for illustrative purposes and will vary depending on the specific POI ligand and target protein.
Table 1: Binding Affinities and Ternary Complex Formation
| Assay Type | Interaction | Kd (nM) |
| Fluorescence Polarization | PROTAC <-> POI | 150 |
| Isothermal Titration Calorimetry | PROTAC <-> VHL | 85 |
| TR-FRET | POI-PROTAC-VHL | 25 |
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | DC50 (nM) | Dmax (%) |
| HEK293 | 50 | >90 |
| HeLa | 75 | >85 |
| Jurkat | 120 | >80 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a POI ligand containing a carboxylic acid functional group to the terminal amine of (S,R,S)-AHPC-PEG3-NH2.
Materials:
-
POI ligand with a terminal carboxylic acid
-
(S,R,S)-AHPC-PEG3-NH2
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Nitrogen atmosphere
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
In a clean, dry flask under a nitrogen atmosphere, dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-PEG3-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the quantification of POI degradation in cultured cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4][5]
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general method for assessing the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Purified, labeled POI (e.g., with a FRET donor like terbium cryptate)
-
Purified, labeled VHL E3 ligase complex (e.g., with a FRET acceptor like d2)
-
PROTAC dilution series
-
Assay buffer
-
Microplate reader capable of time-resolved fluorescence measurements
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the labeled POI and labeled VHL in the assay buffer.
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled VHL, and the PROTAC dilution series.
-
Include controls with no PROTAC and with each labeled protein alone.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Logical Relationships in PROTAC Characterization
The successful development of a potent PROTAC relies on a clear understanding of the relationships between its physicochemical properties and its biological activity. The following diagram illustrates the key logical connections in the characterization process.
References
in vitro assay for testing (S,R,S)-AHPC-PEG3-NH2 based PROTAC activity
Product: (S,R,S)-AHPC-PEG3-NH2 (VHL Ligand-Linker Conjugate) Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for Targeted Protein Degradation For Research Use Only
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of two key ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The (S,R,S)-AHPC-PEG3-NH2 is a high-purity E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a 3-unit polyethylene (B3416737) glycol (PEG) linker.[3][4] The terminal amine (-NH2) group provides a reactive handle for conjugation to a ligand that binds your specific protein of interest, enabling the synthesis of a complete, VHL-based PROTAC.
These application notes provide a comprehensive guide and detailed protocols for a suite of in vitro assays to characterize the activity of a novel PROTAC synthesized from this building block. The assays are designed to confirm each key step in the PROTAC's mechanism of action, from target engagement to final degradation and its downstream functional effects.
PROTAC Mechanism of Action
The activity of a VHL-based PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2 follows a sequential pathway. The successful formation of a stable ternary complex—comprising the PROTAC, the target protein (POI), and the VHL E3 ligase—is the critical initiating step for target degradation.[5] This proximity allows the VHL ligase complex to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
References
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][4] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
PROTACs mediate protein degradation by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled to induce further degradation.[2]
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[1]
Detailed Experimental Protocols
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.
Cell Culture and PROTAC Treatment
a. Cell Seeding:
-
One day prior to the experiment, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[4]
-
The optimal seeding density will need to be optimized for each cell line.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[4]
b. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium from a stock solution (e.g., 10 mM in DMSO).
-
For Dose-Response Experiments: Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 16-24 hours).[4][5]
-
For Time-Course Experiments: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5]
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of vehicle (e.g., DMSO) used to dissolve the PROTAC. The final DMSO concentration should not exceed 0.1%.[4][6]
-
(Optional) Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.[4] This should rescue the target protein from degradation.[4]
-
Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4][6]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[4]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.[5][6]
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][5]
-
Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel.[5][7]
-
Perform electrophoresis to separate proteins by size.[6]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][5]
-
Confirm successful transfer by staining the membrane with Ponceau S.[4]
Immunoblotting and Signal Detection
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4][5]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading variations.[4]
Data Analysis
-
Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[5][8]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[4][5]
-
Calculate the percentage of remaining protein or percentage of degradation relative to the vehicle-treated control (which is set to 100% protein level or 0% degradation).[4][5]
-
For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration (on a log scale) to generate a dose-response curve and determine the DC50 value.[1]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of Target Protein X Degradation by PROTAC-A at 24 hours.
| PROTAC-A Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.95 | 5 |
| 10 | 0.78 | 22 |
| 50 | 0.45 | 55 |
| 100 | 0.21 | 79 |
| 500 | 0.10 | 90 |
| 1000 | 0.08 | 92 |
Table 2: Time-Course of Target Protein Y Degradation with 100 nM PROTAC-B.
| Time (hours) | Normalized Target Protein Level | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.88 | 12 |
| 4 | 0.62 | 38 |
| 8 | 0.35 | 65 |
| 16 | 0.12 | 88 |
| 24 | 0.09 | 91 |
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer. | Use fresh antibody, increase protein amount, optimize transfer conditions.[5] |
| High Background | Insufficient blocking, antibody concentration too high. | Increase blocking time, optimize antibody dilution.[5] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation during sample preparation. | Use a more specific antibody, add protease inhibitors to the lysis buffer.[5] |
| Uneven Bands | Uneven gel polymerization, air bubbles during transfer. | Ensure proper gel casting, remove bubbles before transfer.[5] |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex, leading to reduced degradation. | Perform a wide dose-response curve to identify the optimal degradation window. The degradation curve may appear bell-shaped.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Uptake Assays for PROTACs with a PEG3 Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3][4] The linker, often incorporating polyethylene (B3416737) glycol (PEG) units, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and cellular permeability.[2][4][5]
The cellular uptake of PROTACs is a crucial step for their biological activity, as they must reach their intracellular targets to induce protein degradation.[6][7][8] However, the unique structural characteristics of PROTACs, such as their high molecular weight, often pose challenges to their ability to efficiently cross cellular membranes.[6] The inclusion of a PEG3 linker can enhance the hydrophilicity and solubility of the PROTAC, which may in turn affect its cell permeability.[5][9] Therefore, accurate and robust methods to assess the cellular uptake of PROTACs are essential for the development of effective degraders.
This application note provides detailed protocols for key cellular uptake assays for PROTACs, with a specific focus on those containing a PEG3 linker. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
The Role of the Linker in PROTAC Function
The linker component of a PROTAC is more than just a spacer; it plays a pivotal role in the molecule's overall function. The length, composition, and flexibility of the linker can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is required to avoid steric hindrance and to properly orient the two proteins for efficient ubiquitination.[1] PEG linkers are commonly used due to their ability to improve the aqueous solubility of PROTACs.[3][9] However, the impact of PEG linkers on cell permeability is complex, as increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[4][10]
Key Cellular Uptake and Permeability Assays
Several in vitro assays are commonly employed to evaluate the cellular permeability and intracellular concentration of PROTACs. These can be broadly categorized as cell-based assays that directly measure uptake in living cells and cell-free assays that assess passive permeability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Cellular Uptake Assay
This method provides a direct and quantitative measurement of the intracellular concentration of a PROTAC.
Principle: Cells are incubated with the PROTAC for a specific duration, after which they are lysed, and the intracellular PROTAC concentration is determined by LC-MS/MS analysis.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) and incubate for a defined period (e.g., 1, 4, 24 hours) at 37°C.
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
-
Sample Preparation:
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Precipitate the proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the PROTAC.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.
-
Data Analysis: Normalize the PROTAC concentration to the total protein concentration to determine the intracellular concentration (e.g., in pmol/mg protein).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1][6] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[6]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[10]
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare solutions of the test PROTAC and control compounds in a suitable buffer in a 96-well donor plate.
-
Assay Assembly: Place the lipid-coated filter plate on top of a 96-well acceptor plate containing buffer.
-
Incubation: Add the compound solutions to the donor wells and incubate the entire assembly for a defined period (e.g., 4-16 hours).[10]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (VA * VC) / (Area * Time * (VD * C_D(t) - VA * C_A(t)))
Where:
-
VA is the volume of the acceptor well
-
VC is the volume of the donor well
-
Area is the surface area of the membrane
-
Time is the incubation time
-
C_D(t) is the compound concentration in the donor well at time t
-
C_A(t) is the compound concentration in the acceptor well at time t
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][11] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6]
Principle: The transport of a PROTAC across a confluent monolayer of Caco-2 cells is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of the permeability coefficients in these two directions (efflux ratio) can indicate the involvement of active efflux transporters.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the test PROTAC and control compounds (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Collect samples from both compartments for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the test PROTAC and control compounds to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (acceptor) compartment.
-
Incubate and collect samples as described for the A-B direction.
-
-
Quantification and Papp Calculation: Quantify the compound concentration in the collected samples using LC-MS/MS and calculate the Papp value for both directions as described in the PAMPA protocol.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that can be used to assess the intracellular availability and target engagement of PROTACs.[7][12]
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A PROTAC that enters the cell and binds to the target protein will displace the tracer, leading to a decrease in the BRET signal. By comparing the results in live versus permeabilized cells, a cellular availability index can be determined.[12]
Protocol:
-
Live-Cell Assay:
-
Prepare serial dilutions of the test PROTAC.
-
Add a fluorescent tracer to cells expressing the NanoLuc®-tagged target protein, followed by the diluted PROTAC.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal on a plate reader.
-
-
Permeabilized-Cell Assay:
-
Follow the same procedure as the live-cell assay, but with an additional step of adding digitonin (B1670571) to permeabilize the cells before adding the tracer and PROTAC.[13]
-
-
Data Analysis:
-
Calculate the IC50 values for both the live- and permeabilized-cell assays.
-
The ratio of these IC50 values can be used to determine an availability index, providing a relative measure of the PROTAC's ability to cross the cell membrane and engage its target.
-
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison.
| PROTAC | Assay Type | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC-PEG3-A | PAMPA | 1.2 | N/A | N/A |
| PROTAC-PEG3-B | PAMPA | 0.7 | N/A | N/A |
| PROTAC-PEG3-A | Caco-2 (A to B) | 0.8 | 3.5 | N/A |
| PROTAC-PEG3-B | Caco-2 (A to B) | 0.4 | 5.2 | N/A |
| PROTAC-PEG3-C | Cellular Uptake (LC-MS/MS) | N/A | N/A | 120 |
| PROTAC-PEG3-D | Cellular Uptake (LC-MS/MS) | N/A | N/A | 65 |
Note: The data presented are for illustrative purposes and will vary depending on the specific PROTAC, cell line, and experimental conditions.
| Linker | Target | DC50 (nM) | Dmax (%) |
| Alkyl C4 | BRD4 | 50 | 85 |
| PEG2 | BRD4 | 35 | 90 |
| PEG3 | BRD4 | 25 | 95 |
| PEG4 | BRD4 | 40 | 88 |
Note: This table illustrates the potential impact of PEG linker length on PROTAC degradation efficiency, with the optimal length being target-dependent.[5]
Visualizations
PROTAC Mechanism of Action
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Application Note: High-Resolution HPLC-MS Characterization of (S,R,S)-AHPC-PEG3-NH2, a Key PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the comprehensive characterization of (S,R,S)-AHPC-PEG3-NH2. This bifunctional molecule, comprising the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine, is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a novel therapeutic modality that induces targeted protein degradation.[2][3] The accurate characterization of this linker conjugate is paramount for ensuring the quality and efficacy of the final PROTAC drug substance. This document provides a detailed experimental protocol for HPLC-MS analysis, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable".[2] The linker connecting the E3 ligase ligand and the target protein ligand plays a crucial role in the efficacy of a PROTAC.
(S,R,S)-AHPC-PEG3-NH2 is a key intermediate in the synthesis of VHL-recruiting PROTACs.[1][5] The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase, while the PEG3 linker offers desirable solubility and pharmacokinetic properties.[6] The terminal amine group allows for straightforward conjugation to a ligand for the target protein. Given the importance of this building block, a reliable analytical method for its characterization is essential. This application note presents a detailed HPLC-MS protocol for the accurate mass determination and purity assessment of (S,R,S)-AHPC-PEG3-NH2.
Experimental Protocols
Materials and Reagents
-
(S,R,S)-AHPC-PEG3-NH2
-
Acetonitrile (ACN), HPLC-MS grade
-
Water, HPLC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Prepare a stock solution of (S,R,S)-AHPC-PEG3-NH2 in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in a mixture of 50:50 acetonitrile:water.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Transfer the working solution to an autosampler vial for HPLC-MS analysis.
HPLC-MS Method
A reverse-phase HPLC method coupled with a high-resolution mass spectrometer is employed for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100 - 1000 |
| Data Acquisition | Full Scan MS |
Results and Discussion
The HPLC-MS analysis of (S,R,S)-AHPC-PEG3-NH2 using the described method is expected to yield a sharp chromatographic peak with a corresponding high-resolution mass spectrum.
Table 3: Expected Quantitative Data for (S,R,S)-AHPC-PEG3-NH2
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₄₅N₅O₇S |
| Molecular Weight (Free Base) | 619.77 g/mol |
| Expected [M+H]⁺ (Monoisotopic) | 620.3113 m/z |
| Expected Retention Time | ~ 5-7 minutes (dependent on exact column chemistry) |
| Purity (by UV at 254 nm) | > 95% |
The observed mass-to-charge ratio should be within a 5 ppm mass accuracy of the theoretical value for the protonated molecule ([M+H]⁺). The purity of the sample can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all observed peaks.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for HPLC-MS analysis.
Conclusion
The HPLC-MS method described in this application note provides a reliable and robust approach for the characterization of the PROTAC linker conjugate (S,R,S)-AHPC-PEG3-NH2. This method is suitable for determining the identity, purity, and integrity of this critical building block, thereby ensuring the quality of subsequently synthesized PROTACs for research and drug development. The detailed protocol can be readily implemented in analytical laboratories equipped with standard HPLC-MS instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Note: Characterizing Peptide-Ligand Interactions Using NMR Spectroscopy
Topic: NMR Analysis of the Interaction Between a Target Peptide and the E3 Ligase Ligand-Linker, (S,R,S)-AHPC-PEG3-NH2
Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of targeted protein degraders (PROTACs).
Abstract
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The molecule (S,R,S)-AHPC-PEG3-NH2 is a key building block in PROTAC synthesis, containing a ligand for the von Hippel-Lindau (VHL) E3 ligase and a PEG linker with a terminal amine for conjugation to a target protein ligand.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the binding interactions between a PROTAC or its precursors and a target protein or peptide at atomic resolution.[3][4] This application note provides detailed protocols for using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR titration experiments to confirm binding, map the interaction interface, and determine the binding affinity between a ¹⁵N-labeled peptide and the VHL ligand-linker.
Introduction
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for efficient protein degradation. Understanding the binary interactions between the PROTAC's components and their respective protein partners is a critical first step in the design and optimization process. NMR spectroscopy, particularly chemical shift perturbation (CSP) mapping, offers a robust method to study these interactions in solution under near-physiological conditions.[3][5]
In a typical CSP experiment, a series of 2D ¹H-¹⁵N HSQC spectra are recorded for a uniformly ¹⁵N-labeled protein or peptide upon the addition of an unlabeled binding partner (the ligand).[5] Each peak in the HSQC spectrum corresponds to a specific amide group in the peptide's backbone. If the ligand binds to the peptide, the chemical environment of the amino acid residues at the binding interface will change, causing their corresponding peaks in the HSQC spectrum to shift. By monitoring these chemical shift perturbations, one can identify the specific residues involved in the interaction and quantify the binding affinity (expressed as the dissociation constant, K₀).
This note details the workflow, experimental protocols, and data analysis for studying the interaction between a model peptide and the VHL E3 ligase ligand-linker, (S,R,S)-AHPC-PEG3-NH2.
Experimental and Data Analysis Workflow
The overall process involves preparing the samples, acquiring a series of NMR spectra while titrating the ligand into the peptide solution, processing the data, and analyzing the spectral changes to determine binding and affinity.
Caption: Overall workflow for NMR analysis of peptide-ligand interaction.
Detailed Protocols
Protocol 1: Sample Preparation
Meticulous sample preparation is crucial for acquiring high-quality NMR data.[6] All solutions should be prepared using high-purity water and reagents.
-
Peptide Expression and Purification:
-
Express the target peptide with uniform ¹⁵N-labeling, typically in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the peptide to >95% purity using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Verify the mass and purity using mass spectrometry and SDS-PAGE.
-
-
Preparation of NMR Buffer:
-
Prepare a suitable buffer, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 6.8. The salt concentration should ideally be below 300 mM to avoid signal broadening.[7]
-
For the final NMR samples, add 5-10% Deuterium Oxide (D₂O) to the buffer. D₂O is required for the spectrometer's field-frequency lock.[7]
-
Filter the buffer through a 0.22 µm filter.
-
-
Preparation of Stock Solutions:
-
¹⁵N-Peptide Stock: Dissolve the lyophilized ¹⁵N-labeled peptide in the NMR buffer to a final concentration of 0.1-0.5 mM.[8] For peptides, concentrations can sometimes be higher (1-5 mM) if solubility permits.[8] Confirm the concentration using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 280 nm.
-
(S,R,S)-AHPC-PEG3-NH2 Ligand Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the ligand in a compatible solvent in which it is highly soluble, such as DMSO-d₆. The use of a deuterated solvent for the stock minimizes interference in the ¹H NMR spectrum.
-
Protocol 2: NMR Titration
This protocol describes setting up a series of NMR samples with a constant peptide concentration and increasing concentrations of the ligand.[9]
-
Prepare the Initial Sample (Reference):
-
In a microcentrifuge tube, prepare the first sample for the titration series. This sample will contain the peptide but no ligand.
-
For a final volume of 500 µL, mix the required volume of the ¹⁵N-Peptide stock with the NMR buffer (containing D₂O). For example, for a final peptide concentration of 100 µM, mix 100 µL of a 1 mM peptide stock with 400 µL of NMR buffer.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Acquire the Reference Spectrum:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe for optimal homogeneity.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference (0% ligand saturation).
-
-
Perform the Titration:
-
Add small, precise aliquots of the concentrated ligand stock solution directly to the peptide sample in the NMR tube.
-
After each addition, gently mix the sample by inverting the tube (do not vortex to avoid protein denaturation) and allow it to equilibrate for 5-10 minutes.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.
-
Continue this process until the peptide:ligand molar ratio is high enough to approach saturation (e.g., 1:10 or 1:20), or until no further significant chemical shift changes are observed.
-
Alternative Method: To avoid dilution effects, it is best practice to prepare a series of individual samples, each with the same constant peptide concentration but with increasing ligand concentrations.[9] However, this requires significantly more peptide.[10]
Data Presentation and Analysis
Table 1: Example Titration Series Setup
This table outlines the volumes for preparing individual samples for an NMR titration experiment, ensuring a constant peptide concentration.
| Sample No. | [Peptide] (µM) | [Ligand] (µM) | Peptide Stock (µL) (from 1 mM) | Ligand Stock (µL) (from 10 mM) | NMR Buffer (µL) | Total Volume (µL) |
| 1 | 100 | 0 | 50 | 0 | 450 | 500 |
| 2 | 100 | 25 | 50 | 2.5 | 447.5 | 500 |
| 3 | 100 | 50 | 50 | 5 | 445 | 500 |
| 4 | 100 | 100 | 50 | 10 | 440 | 500 |
| 5 | 100 | 200 | 50 | 20 | 430 | 500 |
| 6 | 100 | 400 | 50 | 40 | 410 | 500 |
| 7 | 100 | 800 | 50 | 80 | 370 | 500 |
| 8 | 100 | 1600 | 50 | 160 | 290 | 500 |
Note: The amount of DMSO-d₆ from the ligand stock should be kept low (<5-10% v/v) and constant across all samples if possible to avoid affecting the peptide structure.
Protocol 3: Data Processing and Analysis
Caption: Step-by-step data processing and analysis workflow.
-
Processing:
-
Process the raw NMR data (Free Induction Decay - FID) using software such as TopSpin, NMRPipe, or CCPN.
-
This involves Fourier transformation, phase correction, and baseline correction for both dimensions.
-
-
Peak Assignment and CSP Calculation:
-
Using the reference spectrum (peptide only), assign the peaks to their corresponding backbone amide protons and nitrogens. This typically requires a separate set of experiments (e.g., 3D triple-resonance experiments) if the assignments are not already known.[7]
-
For each titration point, identify the new positions of the assigned peaks.
-
Calculate the combined chemical shift perturbation (Δδ) for each residue i using the following equation, which accounts for changes in both the proton (¹H) and nitrogen (¹⁵N) dimensions: Δδᵢ = √[ (Δδ_Hᵢ)² + (α * Δδ_Nᵢ)² ] Where Δδ_Hᵢ and Δδ_Nᵢ are the changes in chemical shift for the ¹H and ¹⁵N nuclei, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
-
Binding Site Mapping:
-
Plot the calculated Δδ values against the peptide residue number.
-
Residues exhibiting significant chemical shift perturbations are considered to be at or near the binding interface.[10]
-
-
Determination of Dissociation Constant (K₀):
-
For several residues that show significant and well-resolved shifts, plot the Δδ as a function of the total ligand concentration [L]ₜ.
-
Fit the resulting binding isotherm to the following equation to determine the dissociation constant, K₀: Δδ = Δδ_max * ( ([P]ₜ + [L]ₜ + K₀) - √[([P]ₜ + [L]ₜ + K₀)² - 4[P]ₜ[L]ₜ] ) / (2[P]ₜ) Where Δδ is the observed chemical shift perturbation at a given ligand concentration, Δδ_max is the maximum perturbation at saturation, [P]ₜ is the total peptide concentration, and [L]ₜ is the total ligand concentration.[10]
-
Table 2: Representative Chemical Shift Perturbation Data
| Residue No. | Amino Acid | Δδ_H (ppm) | Δδ_N (ppm) | Combined Δδ (ppm)* |
| 10 | Val | 0.012 | 0.051 | 0.016 |
| 11 | Gln | 0.008 | 0.033 | 0.010 |
| 12 | Ala | 0.153 | 0.780 | 0.205 |
| 13 | Ala | 0.189 | 0.952 | 0.252 |
| 14 | Ile | 0.161 | 0.815 | 0.216 |
| 15 | Asp | 0.025 | 0.114 | 0.032 |
Calculated with a scaling factor α = 0.2. Residues 12, 13, and 14 show significant perturbations, suggesting they form part of the binding site.
Table 3: Summary of Binding Affinity Data
| Residue(s) Used for Fitting | Calculated K₀ (µM) | R² of Fit |
| Ala-13 | 155.4 | 0.995 |
| Ile-14 | 149.8 | 0.992 |
| Average | 152.6 ± 3.9 |
Conceptual Diagram: PROTAC Mechanism of Action
While this note focuses on the binary interaction with the VHL ligand, the ultimate goal of a PROTAC is to form a ternary complex.
Caption: Simplified mechanism of PROTAC-mediated protein degradation.
Conclusion
NMR spectroscopy is an indispensable tool for characterizing the interactions that are fundamental to the mechanism of action of PROTACs and other targeted therapeutics. The 2D ¹H-¹⁵N HSQC titration experiment provides a robust and detailed method to confirm direct binding, identify the binding interface on a target peptide, and accurately determine the binding affinity for ligands such as (S,R,S)-AHPC-PEG3-NH2. The data and protocols presented here serve as a comprehensive guide for researchers working to validate and optimize novel protein degraders.
References
- 1. (S,R,S)-AHPC-PEG3-NH2 = 95 2097971-11-2 [sigmaaldrich.com]
- 2. amsbio.com [amsbio.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. ccpn.ac.uk [ccpn.ac.uk]
- 10. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Kinase Degrader with (S,R,S)-AHPC-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.
(S,R,S)-AHPC-PEG3-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This building block is ideal for the synthesis of PROTACs targeting a wide range of proteins, including kinases. The terminal amine provides a convenient handle for conjugation to a kinase inhibitor ("warhead"), enabling the rapid development of novel kinase degraders.
This document provides detailed application notes and protocols for the development and characterization of a kinase degrader using (S,R,S)-AHPC-PEG3-NH2, using the well-characterized SGK3-PROTAC1 as a representative example.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
A kinase degrader synthesized from (S,R,S)-AHPC-PEG3-NH2 functions by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the kinase. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target kinase. The PROTAC molecule is then released and can catalytically induce the degradation of additional kinase molecules.
Troubleshooting & Optimization
troubleshooting low yield in (S,R,S)-AHPC-PEG3-NH2 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG3-NH2, a VHL ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on addressing the common challenge of low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG3-NH2 and what is its primary application?
(S,R,S)-AHPC-PEG3-NH2 is a synthetic molecule that incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal primary amine (-NH2). Its primary application is in the synthesis of PROTACs. The amine group serves as a reactive handle for conjugation to a target protein ligand, enabling the creation of a heterobifunctional molecule that can induce the degradation of a specific protein of interest.
Q2: What is the mechanism of action for a PROTAC synthesized with (S,R,S)-AHPC-PEG3-NH2?
A PROTAC synthesized using this linker functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of more POI molecules.
Q3: What type of chemical reaction is typically used to conjugate (S,R,S)-AHPC-PEG3-NH2?
The primary amine of (S,R,S)-AHPC-PEG3-NH2 is nucleophilic and is most commonly conjugated to a carboxylic acid on the target protein ligand through an amide bond formation . This reaction is typically facilitated by activating the carboxylic acid with coupling reagents, such as HATU, or by converting it to a more reactive species like an N-hydroxysuccinimide (NHS) ester.
Q4: What are the most critical factors affecting the yield of the conjugation reaction?
The most critical factors influencing the conjugation yield include:
-
Reagent Quality: Purity and stability of (S,R,S)-AHPC-PEG3-NH2, the target protein ligand, and all coupling reagents and solvents.
-
Reaction Conditions: pH, temperature, reaction time, and reactant concentrations.
-
Buffer Composition: The presence of interfering nucleophiles, such as primary amine-containing buffers (e.g., Tris, glycine).
-
Purification Method: The technique used to isolate the final PROTAC conjugate.
Troubleshooting Guide: Low Conjugation Yield
This guide provides a systematic approach to diagnosing and resolving low yield in the conjugation of (S,R,S)-AHPC-PEG3-NH2.
Step 1: Reagent and Buffer Integrity
Question: I am experiencing a significantly lower than expected yield. What is the first thing I should check?
Answer: The first step is to meticulously evaluate the quality and storage of all your reagents and the composition of your buffers.
-
Reagent Quality and Storage:
-
(S,R,S)-AHPC-PEG3-NH2: Ensure it has been stored under the recommended conditions (typically at -20°C in a desiccated environment) to prevent degradation. Allow the vial to equilibrate to room temperature before opening to avoid condensation.
-
Target Protein Ligand: Verify its purity (>95% is recommended) and confirm its concentration. Impurities can compete in the conjugation reaction.
-
Coupling Reagents (e.g., HATU, EDC, NHS): These reagents are often moisture-sensitive. Use fresh, high-quality reagents and handle them under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Solvents: Use anhydrous solvents (e.g., DMF, DMSO) to prevent the hydrolysis of activated intermediates.
-
-
Buffer Composition:
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris and glycine, will compete with the amine on the PEG linker, drastically reducing your yield.
-
Recommended Buffers: Use non-nucleophilic buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES at the appropriate pH.
-
Step 2: Optimization of Reaction Conditions
Question: My reagents and buffers are of high quality, but my yield is still low. What should I optimize next?
Answer: The next step is to optimize the reaction conditions. The interplay between pH, temperature, and reactant stoichiometry is crucial for successful conjugation.
-
pH: The pH of the reaction is a critical parameter. The primary amine of the linker needs to be deprotonated to be nucleophilic, which is favored at a pH above its pKa. However, if you are using an NHS ester, higher pH also accelerates its hydrolysis, which is a competing and undesirable reaction. A pH range of 7.2-8.5 is generally recommended for NHS ester couplings. For other coupling reagents, consult the specific recommendations.
-
Molar Ratio of Reactants: The stoichiometry of your reactants can significantly impact the outcome. It is common to use a slight excess of the activated target protein ligand and coupling reagents relative to the (S,R,S)-AHPC-PEG3-NH2.
-
Temperature and Time: Most conjugation reactions are performed at room temperature for 1-4 hours or at 4°C overnight. If the reaction is slow, gentle heating might be considered, but be mindful of potential side reactions and reagent degradation. Monitor the reaction progress using a suitable analytical technique like LC-MS.
Step 3: Purification Strategy
Question: I have confirmed my reaction is proceeding by LC-MS, but the final isolated yield is poor. What could be the issue?
Answer: A low isolated yield despite good reaction conversion points to a problem with your purification strategy.
-
Choice of Purification Method: The choice of purification technique is critical. Reverse-phase HPLC is a common and effective method for purifying PROTACs. Size-exclusion chromatography (SEC) can also be used, especially for larger biomolecules.
-
Product Loss During Purification: Ensure your purification conditions (e.g., column, mobile phase) are optimized for your specific PROTAC. It's possible the product is being lost on the column or is precipitating during the process.
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Efficiency
This table illustrates the trade-off between amine reactivity and NHS ester stability at different pH values. The optimal pH is a compromise to maximize the conjugation yield.[1]
| pH | Amine Reactivity | NHS Ester Half-life (in aqueous buffer) | Impact on Yield |
| 7.0 | Low (amine is protonated) | ~4-5 hours | Low |
| 7.5 | Moderate | ~2 hours | Moderate |
| 8.0 | Good | ~1 hour | Good |
| 8.5 | Optimal | ~30 minutes | Optimal |
| 9.0 | High | <10 minutes | Low (due to rapid hydrolysis) |
Table 2: Troubleshooting Low Yield in Amide Coupling for PROTAC Synthesis
This table provides a structured approach to troubleshooting common issues in the amide coupling step of PROTAC synthesis.
| Potential Cause | Recommended Solution |
| Reagent Quality | |
| Impure or degraded (S,R,S)-AHPC-PEG3-NH2 or target ligand | Verify purity by LC-MS and/or NMR. Use fresh, high-purity starting materials. |
| Moisture-sensitive coupling reagents (e.g., HATU, EDC) | Use fresh reagents, handle under an inert atmosphere, and use anhydrous solvents. |
| Reaction Conditions | |
| Suboptimal pH | Optimize the pH of the reaction buffer (typically 7.2-8.5 for NHS ester chemistry). |
| Incorrect stoichiometry | Re-evaluate the molar ratios of reactants. A slight excess of the activated acid and coupling reagents is often beneficial. |
| Inefficient activation of carboxylic acid | Increase the amount of coupling reagent or try a different coupling agent (e.g., HATU, HOBt/EDC). |
| Side Reactions | |
| Hydrolysis of activated species | Use anhydrous solvents and prepare activated species immediately before use. |
| Presence of competing nucleophiles in the buffer | Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate. |
Table 3: Comparison of Analytical Techniques for Quantifying Conjugation Efficiency
This table compares common methods for analyzing the success of your conjugation reaction.[2]
| Method | Principle | Pros | Cons |
| LC-MS | Separates components by liquid chromatography and detects by mass spectrometry. | Highly sensitive and specific; provides mass confirmation of the product. | Requires specialized equipment; can be complex to interpret. |
| HPLC/UPLC | Separates components based on their physicochemical properties (e.g., hydrophobicity). | Quantitative; can be used to assess purity and reaction conversion. | Does not provide mass information; requires a chromophore for UV detection. |
| SDS-PAGE | Separates proteins based on molecular weight. | Simple and widely available; useful for protein-PROTAC conjugates. | Low resolution; not suitable for small molecule analysis. |
| UV-Vis Spectroscopy | Measures absorbance to determine concentration. | Simple and rapid. | Requires a distinct chromophore on one of the reactants; can be inaccurate if extinction coefficients are not known. |
Experimental Protocol: Conjugation of (S,R,S)-AHPC-PEG3-NH2 to a Carboxylic Acid-Containing Target Ligand
This protocol describes a general method for the amide coupling of (S,R,S)-AHPC-PEG3-NH2 to a target protein ligand functionalized with a carboxylic acid.
Materials:
-
(S,R,S)-AHPC-PEG3-NH2
-
Target protein ligand with a carboxylic acid group
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Solvent: DMF (N,N-Dimethylformamide)
-
Reaction vials
-
Stir plate and stir bars
-
Analytical HPLC or LC-MS for reaction monitoring
-
Reverse-phase HPLC for purification
Procedure:
-
Preparation of Reactants:
-
In a clean, dry reaction vial, dissolve the target protein ligand with the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve (S,R,S)-AHPC-PEG3-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
-
Conjugation Reaction:
-
Add the solution of (S,R,S)-AHPC-PEG3-NH2 dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by LC-MS.
-
The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for conjugation.
References
improving solubility of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride in DMSO
Welcome to the technical support center for (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to ensure successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG3-NH2 dihydrochloride and what is its primary application?
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a 3-unit PEG linker, which are utilized in PROTAC (Proteolysis Targeting Chimera) technology. Its primary role is to serve as a building block in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Q2: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
Initial difficulties in dissolving this compound are often related to solvent quality and handling technique. The initial and most critical step is to use a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[1] It is highly recommended to use fresh, anhydrous (dry) DMSO, as the hygroscopic nature of DMSO can lead to the absorption of moisture, which can significantly impact the solubility of hydrochloride salts.[2]
Q3: My compound is not fully dissolving in DMSO even after vortexing. What further steps can I take?
If vortexing is insufficient, the application of gentle heat and sonication is recommended. An ultrasonic water bath can provide the necessary energy to break down compound aggregates and enhance dissolution. For similar compounds, the need for sonication to achieve maximum solubility in DMSO is frequently noted.[2][3] Gentle warming can also aid dissolution, but care should be taken to avoid temperatures that could lead to degradation.
Q4: After dissolving in DMSO, my compound precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
This phenomenon, often called "salting out," is common when a compound is highly soluble in an organic solvent but less so in an aqueous environment. To mitigate this, add the DMSO stock solution to the aqueous buffer slowly while gently vortexing. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
Q5: What is the expected solubility of this compound in DMSO?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization of this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Compound appears as a suspension or fails to dissolve completely in DMSO. | 1. Hygroscopic DMSO: The DMSO may have absorbed atmospheric moisture, reducing its solvating power for the hydrochloride salt. 2. Insufficient Energy: The compound may have formed aggregates that require more energy to break apart. 3. Concentration too high: The amount of compound may exceed its solubility limit in the given volume of DMSO. | 1. Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous DMSO. 2. Apply Sonication and/or Gentle Heat: Place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming can also be applied. 3. Increase Solvent Volume: If the issue persists, add more DMSO to reduce the concentration. |
| A clear solution is formed in DMSO, but precipitation occurs upon dilution into aqueous buffer. | 1. "Salting Out": The compound has lower solubility in the aqueous buffer than in the DMSO stock. 2. Rapid Dilution: Adding the DMSO stock too quickly can create localized high concentrations, leading to precipitation. | 1. Optimize Dilution: Instead of a single large dilution, consider serial dilutions. 2. Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing. |
| Inconsistent results in bioassays. | 1. Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated. 2. Compound Degradation: Prolonged or excessive heating can degrade the compound. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to precipitation or degradation. | 1. Visually Inspect Solution: Ensure the stock solution is clear and free of particulates before use. 2. Use Moderate Heat: If heating is necessary, do so gently and for a minimal amount of time. 3. Aliquot Stock Solutions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates remain, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear. If necessary, repeat the sonication.
-
Gentle warming may be applied if sonication alone is not sufficient.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Diluting DMSO Stock into Aqueous Buffer
-
Thawing: Thaw a frozen aliquot of the high-concentration DMSO stock solution at room temperature.
-
Buffer Preparation: Pre-warm the desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature.
-
Dilution:
-
Slowly add the required volume of the DMSO stock solution to the aqueous buffer while gently vortexing or stirring.
-
Ensure the final concentration of DMSO in the experimental medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
References
stability of (S,R,S)-AHPC-PEG3-NH2 in aqueous buffers for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-PEG3-NH2 in aqueous buffers for assays.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG3-NH2 and what is its primary application?
(S,R,S)-AHPC-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2][3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The terminal amine allows for conjugation to a ligand that binds to a target protein of interest, creating a bifunctional molecule designed to induce the degradation of that specific protein.
Q2: How should I store (S,R,S)-AHPC-PEG3-NH2 stock solutions to ensure long-term stability?
For long-term stability, it is recommended to store stock solutions of (S,R,S)-AHPC-PEG3-NH2 in a suitable solvent like DMSO at -80°C.[4] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]
Q3: What are the primary factors that can affect the stability of (S,R,S)-AHPC-PEG3-NH2 in aqueous assay buffers?
The stability of (S,R,S)-AHPC-PEG3-NH2 in aqueous buffers can be influenced by several factors:
-
pH: The molecule contains amide bonds, which are susceptible to hydrolysis under strongly acidic or basic conditions.[5][6][7]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.
-
Buffer Components: Certain components in a buffer solution can potentially interact with the molecule, affecting its stability and solubility.[8][9]
-
Enzymatic Degradation: If using cell lysates or media containing serum, enzymes such as proteases and amidases could potentially degrade the molecule.
Q4: Is the PEG linker portion of the molecule stable?
The polyethylene glycol (PEG) ether backbone is generally considered chemically stable under most aqueous conditions.[5] However, the stability of the overall molecule is dictated by its most labile chemical bonds, which in this case are the amide linkages.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my assay.
-
Potential Cause: Degradation of (S,R,S)-AHPC-PEG3-NH2 in your aqueous assay buffer.
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of (S,R,S)-AHPC-PEG3-NH2 in your aqueous buffer immediately before use.
-
Assess Stability: Perform a stability study to determine the half-life of your compound in the specific buffer and at the temperature of your assay. A detailed protocol is provided below.
-
Control for Time: If the compound is found to be unstable, ensure that the incubation time in your assay is consistent across all experiments.
-
Issue 2: Precipitate forms when I dilute my DMSO stock solution into the aqueous assay buffer.
-
Potential Cause: Poor solubility of (S,R,S)-AHPC-PEG3-NH2 in the final assay buffer. This can lead to a lower effective concentration of the molecule and inaccurate results.[4]
-
Recommended Action:
-
Modify Dilution Method: Instead of a single dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[4]
-
Adjust Final DMSO Concentration: While keeping the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity, ensure it is sufficient to maintain solubility.[4]
-
Include Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant to the assay buffer can improve solubility.[4]
-
Issue 3: I am not observing the expected biological activity (e.g., no protein degradation when used in a PROTAC).
-
Potential Cause: The concentration of the active compound is insufficient due to degradation in the assay medium.
-
Recommended Action:
-
Confirm Compound Integrity: Before troubleshooting complex biological parameters, verify the stability of your (S,R,S)-AHPC-PEG3-NH2-containing PROTAC in the cell culture medium (without cells) for the duration of your experiment.[4]
-
Analyze by LC-MS: Use a sensitive analytical method like LC-MS to measure the concentration of the intact molecule at different time points.
-
Optimize Assay Window: If degradation is observed, you may need to shorten the experimental timeframe to a point where a sufficient concentration of the intact molecule is still present.
-
Experimental Protocols
Protocol 1: Assessing the Stability of (S,R,S)-AHPC-PEG3-NH2 in Aqueous Buffer
This protocol outlines a general method to determine the stability of (S,R,S)-AHPC-PEG3-NH2 in a specific aqueous buffer using HPLC or LC-MS.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of (S,R,S)-AHPC-PEG3-NH2 in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous assay buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Spike the (S,R,S)-AHPC-PEG3-NH2 stock solution into the pre-warmed assay buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Immediately collect an aliquot of this solution. This will serve as your t=0 time point. Quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80°C.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench each sample immediately as described in step 2.
-
-
Analysis:
-
Analyze all samples (including the t=0 sample) by a validated HPLC or LC-MS method to determine the concentration of the intact (S,R,S)-AHPC-PEG3-NH2. The peak area of the parent molecule can be used for relative quantification.
-
-
Data Interpretation:
-
Calculate the percentage of (S,R,S)-AHPC-PEG3-NH2 remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound against time to determine its stability profile and estimate its half-life (t½) in the specific buffer.
-
Data Presentation
The results from a stability study can be summarized in a table for clear comparison.
Table 1: Example Stability Data for (S,R,S)-AHPC-PEG3-NH2 at 37°C
| Buffer System | pH | % Remaining at 4h | % Remaining at 24h | Estimated Half-life (t½) |
| Phosphate-Buffered Saline | 7.4 | >95% | 85% | > 48 hours |
| Acetate Buffer | 5.0 | 90% | 60% | ~ 30 hours |
| Carbonate-Bicarbonate Buffer | 9.0 | 80% | 40% | ~ 20 hours |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Potential Degradation Pathway
The primary non-enzymatic degradation pathway for (S,R,S)-AHPC-PEG3-NH2 in aqueous buffers is likely the hydrolysis of its amide bonds, particularly under acidic or basic conditions.
Caption: Potential degradation via amide bond hydrolysis.
Experimental Workflow for Stability Assay
The following diagram illustrates the logical flow of the stability assessment protocol described above.
Caption: Experimental workflow for stability assessment.
References
- 1. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for VHL-Recruiting PROTACs
Welcome to the technical support center for the optimization of linker length in PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, experimental protocols, and answers to frequently asked questions encountered when starting from a PEG3 linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VHL-recruiting PROTAC?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (like VHL), and a chemical linker connecting them.[1] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy.[2] Its primary role is to bridge the POI and VHL, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[3][4] This proximity is essential for the VHL E3 ligase to transfer ubiquitin to the target protein, marking it for subsequent degradation by the proteasome.[2]
Q2: Why is optimizing the linker length, starting from a PEG3 linker, so critical for PROTAC efficacy?
The length and composition of the linker directly impact the geometry and stability of the ternary complex.[3][5] An optimal linker length is crucial for correctly positioning the target protein and the E3 ligase for efficient ubiquitination.[4]
-
Too Short: A linker that is too short, such as a PEG linker with too few units, can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and VHL.[][7][8]
-
Too Long: Conversely, a linker that is excessively long may not effectively bring the two proteins into close enough proximity.[][9] This can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination and reduced degradation.[8][10]
Therefore, systematic optimization of the linker length is a mandatory step to achieve maximal degradation potency (Dmax) and efficacy (DC50).[7][11]
Q3: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or VHL-PROTAC) rather than the productive ternary complex.[9][14] A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, stabilizing the ternary complex and potentially mitigating the hook effect.[9][15] Subtle structural changes in the linker can significantly impact the degradation profile and the severity of the hook effect.[16]
Q4: Besides length, what other linker properties should be considered when moving beyond a simple PEG3 chain?
While length is a primary focus, other linker characteristics are vital for overall PROTAC performance:
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[][17] PEG linkers are hydrophilic and can improve solubility, while alkyl chains are more lipophilic and may enhance permeability.[][10]
-
Flexibility/Rigidity: Flexible linkers like PEG and alkyl chains allow for conformational adjustments needed for ternary complex formation.[17] However, incorporating rigid elements (e.g., piperazine, triazole rings) can improve pharmacokinetic properties by reducing conformational freedom, provided the rigid structure is compatible with a productive ternary complex.[11][17]
-
Attachment Point: The "exit vector," or the point where the linker is attached to the VHL ligand and the POI ligand, is crucial.[9][18] An incorrect attachment point can lead to a non-productive orientation of the ternary complex, even if the linker length is optimal.[9]
VHL-Mediated Protein Degradation Pathway
Caption: VHL-based PROTAC mechanism of action.[19]
Troubleshooting Guide
Problem 1: My PROTAC with an initial PEG3 linker shows weak or no target degradation.
-
Possible Cause: The linker length is suboptimal. The distance provided by a PEG3 linker may be too short, causing steric clashes, or it may not be the ideal length for forming a stable and productive ternary complex for your specific POI-VHL pair.[8]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths. A common strategy is to synthesize analogs with different numbers of PEG units (e.g., PEG2, PEG4, PEG5, PEG6) or alkyl chains of varying lengths.[8][11]
-
Assess Degradation: Test the new PROTACs in a cellular degradation assay (e.g., Western Blot, In-Cell Western) across a range of concentrations to determine their DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[19]
-
Analyze the Trend: Plot Dmax and DC50 values against linker length to identify the optimal range. Potency often increases with linker length up to an optimal point, after which it may decrease.[11]
-
PROTAC Linker Optimization Workflow
Caption: A systematic workflow for troubleshooting weak PROTAC efficacy.[8]
Problem 2: My PROTAC forms a ternary complex but does not induce significant ubiquitination or degradation.
-
Possible Cause: The linker or its attachment point orients the POI and VHL in a way that is geometrically unfavorable for ubiquitin transfer. The surface lysine (B10760008) residues on the POI may not be accessible to the E2-conjugating enzyme recruited by the VHL complex.[1][9]
-
Troubleshooting Steps:
-
Confirm Lack of Ubiquitination: Perform an in-cell or in vitro ubiquitination assay to confirm that the target protein is not being ubiquitinated in the presence of the PROTAC.[19][20]
-
Alter Linker Attachment Points: If structurally feasible, synthesize new PROTACs where the linker is attached to a different, solvent-exposed position on either the POI ligand or the VHL ligand.[2][9] Examining co-crystal structures of the ligands bound to their proteins can help identify suitable exit vectors.[9]
-
Change Linker Composition: Introduce more rigid or flexible elements into the linker to alter the conformational ensemble of the ternary complex.[17]
-
Problem 3: My PROTAC shows poor cellular permeability.
-
Possible Cause: PROTACs are often large molecules that fall outside the "rule-of-five," leading to poor membrane permeability.[10][21] The hydrophilic nature of PEG linkers, while aiding solubility, can reduce passive cell permeability.[4][]
-
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro assay like the Caco-2 permeability assay to quantify cell permeability.[4]
-
Modify Linker Lipophilicity: Synthesize PROTACs with more lipophilic linkers (e.g., alkyl chains) or hybrid linkers that balance hydrophilic and hydrophobic properties.[9][22]
-
Promote Folded Conformations: Design linkers that encourage the PROTAC to adopt folded conformations that shield polar surface area, which has been shown to improve cell permeability.[22]
-
The Hook Effect Explained
Caption: High PROTAC concentrations can favor non-productive binary complexes.[12]
Data Hub: Linker Optimization
The following tables summarize representative data to illustrate the impact of linker modification on PROTAC performance.
Table 1: Impact of PEG Linker Length on Degradation Efficacy Data is hypothetical and for illustrative purposes.
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 8 | > 1000 | < 20 |
| PROTAC-2 | PEG3 | 11 | 250 | 65 |
| PROTAC-3 | PEG4 | 14 | 50 | 92 |
| PROTAC-4 | PEG5 | 17 | 15 | > 95 |
| PROTAC-5 | PEG6 | 20 | 85 | 88 |
This table demonstrates a common trend where an optimal linker length (here, PEG5) provides the best combination of potency and maximal degradation.[7][11]
Table 2: Impact of Linker Composition on Physicochemical Properties Data is hypothetical and for illustrative purposes.
| PROTAC Candidate | Linker Composition | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| PROTAC-A | PEG4 | 2.8 | > 200 | 0.5 |
| PROTAC-B | Alkyl Chain (C8) | 4.5 | 15 | 2.1 |
| PROTAC-C | Hybrid (Alkyl-Piperazine) | 3.9 | 85 | 1.5 |
This table illustrates the trade-offs between different linker types. PEG linkers enhance solubility but can decrease permeability, while alkyl linkers may do the opposite. Hybrid linkers can offer a balance of properties.[][21]
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This assay is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[19]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 16 or 24 hours).[19]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).[19]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3][19]
Protocol 2: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This assay confirms that the PROTAC can physically bridge the target protein and the VHL E3 ligase in a cellular context.[19]
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., near the DC50 value) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL (or the POI) overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.[19]
-
Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.[19]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe separate blots for the POI and VHL to confirm their co-immunoprecipitation in the PROTAC-treated sample.[19] A positive band for the POI in the VHL immunoprecipitated lane indicates ternary complex formation.[19]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[20]
-
Reaction Setup: In a microcentrifuge tube, combine the purified POI, VHL/ElonginB/ElonginC (VBC) complex, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), biotinylated ubiquitin, and ATP in an ubiquitination buffer.[20]
-
PROTAC Addition: Add serial dilutions of the PROTAC compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination.[20]
-
Detection (Western Blot): Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-POI antibody to detect higher molecular weight bands corresponding to the ubiquitinated POI. A streptavidin-HRP antibody can be used to detect biotin-ubiquitinated species.[20]
-
Analysis: The appearance of a ladder of higher molecular weight bands in a PROTAC concentration-dependent manner indicates successful ubiquitination.
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR provides quantitative data on the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.[15][23][]
-
Chip Preparation: Immobilize the purified VBC E3 ligase complex onto the surface of an SPR sensor chip.[15]
-
Binary Binding Measurement:
-
To measure PROTAC-VHL binding, inject a series of concentrations of the PROTAC alone over the VBC surface.[15]
-
To measure PROTAC-POI binding, a different chip setup with immobilized POI would be used.
-
-
Ternary Complex Measurement: Inject a series of concentrations of the POI mixed with a constant, saturating concentration of the PROTAC over the VBC-immobilized surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.[15]
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This can also be used to calculate the cooperativity factor (alpha).[15][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Addressing the Hook Effect with PEG3 Linker PROTACs
For researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs), the "hook effect" presents a common yet challenging phenomenon. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to understand and mitigate the hook effect, with a specific focus on PROTACs employing a PEG3 linker.
Frequently Asked questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which contrasts with the typical sigmoidal curve seen with traditional inhibitors.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase. At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus competitively inhibiting the formation of the essential ternary complex.[3]
Q3: How does a PEG3 linker specifically influence the hook effect?
A3: A PEG3 linker, being a shorter and relatively flexible linker, can influence the hook effect in several ways.[4][5] Its length and flexibility are critical in establishing a stable and productive ternary complex.[6][7] If the PEG3 linker is not the optimal length for a specific target and E3 ligase pair, it may not efficiently promote the necessary protein-protein interactions for a stable ternary complex, potentially leading to a more pronounced hook effect.[2][8] However, its hydrophilic nature can improve the solubility of the PROTAC, which is a generally desirable property.[8]
Q4: What are the experimental consequences of an unaddressed hook effect?
A4: The primary consequence of an unrecognized hook effect is the potential for significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve. This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially resulting in the premature termination of promising drug discovery candidates.
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Perform a more detailed dose-response curve with a wider range of concentrations, particularly with more data points at the lower and higher ends of the concentration spectrum. This will allow for a more accurate determination of the optimal concentration (Dmax) and the concentration at which 50% of the maximum degradation occurs (DC50).
-
Vary Linker Length: The PEG3 linker may not be the optimal length for your specific target-E3 ligase pair. Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length that minimizes the hook effect while maximizing degradation.[2][9]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as NanoBRET or TR-FRET to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with a decrease in ternary complex formation at high concentrations.
-
Issue 2: No target degradation is observed at any tested concentration.
-
Diagnosis: This could be due to several factors, including the hook effect occurring at concentrations lower than those tested, poor cell permeability, or an inactive PROTAC.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar, to ensure the optimal degradation window is not being missed.
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein and the recruited E3 ligase are expressed in the cell line being used.
-
Assess Cell Permeability: The hydrophilic nature of the PEG3 linker can sometimes hinder passive diffusion across the cell membrane.[10] Evaluate the cell permeability of your PROTAC using assays like the Caco-2 permeability assay.
-
Confirm Binary Binding: Ensure that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Quantitative Data Summary
The length of the PEG linker is a critical determinant of PROTAC efficacy. The following table summarizes representative data for a series of Bromodomain-containing protein 4 (BRD4) degraders with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and efficacy (Dmax).
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG2 | 2 PEG units | 80 | 75 | 1.8 |
| PROTAC-PEG3 | 3 PEG units | 45 | 88 | 1.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 1.2 |
| PROTAC-PEG5 | 5 PEG units | 55 | 85 | 0.9 |
Data is representative and compiled for illustrative purposes based on trends observed for BRD4-targeting PROTACs.[11] DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Assay
This assay provides a sensitive and quantitative method to monitor induced protein-protein interactions in living cells in real-time.[11]
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.
-
3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1]
-
Reagents:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
E3 ligase complex (e.g., VHL or Cereblon complex)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
-
Assay Procedure:
-
Combine the E1, E2, E3, ubiquitin, and purified POI in the ubiquitination buffer.
-
Add a range of concentrations of the PROTAC or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Analyze the reaction products by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to visualize the ubiquitinated protein species.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The hook effect: binary vs. ternary complex formation.
Caption: Workflow for optimizing PROTAC PEG linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of (S,R,S)-AHPC-PEG3-NH2 based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of (S,R,S)-AHPC-PEG3-NH2 based PROTACs. Below you will find troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for my (S,R,S)-AHPC-PEG3-NH2 based PROTAC?
A1: PROTACs, including those utilizing the (S,R,S)-AHPC E3 ligase ligand and a PEG3 linker, are inherently large molecules, often with molecular weights that exceed the typical range for orally available drugs as described by Lipinski's "rule of five"[1]. Their considerable size and often high polar surface area contribute to poor passive diffusion across the lipid bilayer of the cell membrane[1][2]. To be effective, your PROTAC must first enter the cell to bring together its intracellular target protein and the E3 ligase[1].
Q2: How does the PEG3 linker in my PROTAC influence its cell permeability?
A2: Polyethylene glycol (PEG) linkers like the one in your molecule are often incorporated to improve solubility[3]. However, the impact of PEG linkers on permeability is complex[4]. While they can enhance solubility, they also contribute to the molecule's size and polarity. The flexibility of PEG linkers may allow the PROTAC to adopt different conformations. In some cases, this can lead to a "chameleon effect," where the molecule exposes its polar surface in aqueous environments and a more non-polar surface in the lipid environment of the cell membrane, which can aid permeability[5][6]. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair[3][7].
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations[1][8]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation[1][8]. While not directly a measure of permeability, if you observe a hook effect, it indicates that your PROTAC is entering the cell, though the optimal intracellular concentration for degradation may be narrow.
Q4: My (S,R,S)-AHPC-PEG3-NH2 based PROTAC is active in biochemical assays but shows no degradation in cells. Is this likely a permeability issue?
A4: Yes, a discrepancy between biochemical and cellular activity is a strong indicator of poor cell permeability[6]. If your PROTAC can successfully induce the formation of a ternary complex in a cell-free system but fails to degrade the target protein in a cellular context, it is highly probable that the molecule is not reaching its intracellular target in sufficient concentrations[6].
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| No or low target degradation observed in cellular assays. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together. 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[1] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC.[1] 2. Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for a potential "hook effect".[8] 3. Modify Linker: Consider synthesizing analogs with different linker lengths (e.g., longer or shorter PEG chains) or different linker compositions (e.g., replacing PEG with an alkyl chain) to improve permeability.[3][9] 4. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[9][10] |
| High variability in experimental replicates. | 1. Low Aqueous Solubility: The PROTAC may be precipitating out of the cell culture medium. 2. Non-specific Binding: The PROTAC may be binding to plasticware or other components of the assay system. | 1. Measure Solubility: Determine the aqueous solubility of your PROTAC. 2. Optimize Assay Buffer: For in vitro assays like Caco-2, consider adding bovine serum albumin (BSA) to the buffer to reduce non-specific binding and improve recovery.[11] |
| Discrepancy between PAMPA and Caco-2 permeability data. | 1. Active Transport Mechanisms: Cell-based assays like Caco-2 account for both passive diffusion and active transport, while PAMPA only measures passive permeability.[1] 2. Cellular Metabolism: The PROTAC may be metabolized by the Caco-2 cells, affecting its intracellular concentration. | 1. Investigate Transporters: If Caco-2 permeability is lower than in PAMPA, it could be due to active efflux.[1] Consider including known efflux pump inhibitors in your Caco-2 assay to assess the contribution of active transport.[1] 2. Assess Metabolic Stability: Evaluate the stability of your PROTAC in the presence of liver microsomes or hepatocytes. |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability (Illustrative Data)
| Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | General Observations |
| Short Alkyl | 1.5 - 3.0 | Can improve permeability by reducing molecular weight and polar surface area. |
| PEG3 (Baseline) | 0.5 - 1.5 | Often a balance between solubility and permeability. |
| PEG5 | 0.2 - 1.0 | Longer PEG chains can increase solubility but may decrease permeability due to increased size and polarity. |
| Rigid Piperazine | 1.0 - 2.5 | Rigid linkers can sometimes improve permeability by pre-organizing the PROTAC into a more membrane-permeable conformation.[10] |
| Amide-to-Ester Substitution | 2.0 - 5.0 | Replacing an amide bond in the linker with an ester can reduce hydrogen bond donors and improve permeability.[12] |
Table 2: Physicochemical Properties and Their General Effect on Cell Permeability
| Physicochemical Property | Favorable for Permeability | Potential Issues |
| Molecular Weight (MW) | Lower is generally better. | Most PROTACs are "beyond the rule of 5" (>500 Da).[6] |
| Lipophilicity (cLogP) | Optimal range of 3-5.[12] | Too high can lead to poor solubility and non-specific binding; too low can result in poor membrane partitioning.[6] |
| Polar Surface Area (PSA) | Lower is generally better. | High PSA is a common feature of PROTACs and a major contributor to poor permeability.[6] |
| Number of Rotatable Bonds | Fewer can be beneficial. | High flexibility can be entropically unfavorable for membrane crossing. |
| Hydrogen Bond Donors (HBD) | Fewer is better. | Each HBD can significantly decrease permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[13]
-
Coat Filter Plate: Carefully add 5 µL of the artificial membrane solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Prepare Donor Solution: Prepare a solution of the test PROTAC in PBS at a final concentration of 10 µM.[4]
-
Assay Assembly: Place the coated filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.[4]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[4]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the samples using a validated LC-MS/MS method.[4]
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assesses both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for monolayer formation.[4]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Basolateral to Apical (B-A) Permeability:
-
Perform the reverse experiment by adding the PROTAC to the basolateral side and collecting from the apical side to assess active efflux.[4]
-
-
Analysis: Quantify the PROTAC concentration in all samples by LC-MS/MS.[4] The efflux ratio (Papp B-A / Papp A-B) can then be calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]
Protocol 3: Cellular Uptake Assay
This assay directly measures the amount of PROTAC that accumulates inside cells.
Materials:
-
Target cells
-
Multi-well plates
-
Test PROTAC stock solution
-
Ice-cold PBS
-
Lysis buffer
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.[13]
-
PROTAC Treatment: Treat the cells with the test PROTAC at various concentrations and for different time points.[13]
-
Cell Harvesting and Lysis:
-
Analysis: Collect the cell lysate and determine the intracellular concentration of the PROTAC using LC-MS/MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. tandfonline.com [tandfonline.com]
- 11. enamine.net [enamine.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of (S,R,S)-AHPC-Containing PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-containing PROTACs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for (S,R,S)-AHPC-containing PROTACs?
A1: Off-target effects with (S,R,S)-AHPC-containing PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase, can arise from several mechanisms:
-
Warhead-Mediated Off-Targets: The ligand targeting your protein of interest (POI), also known as the "warhead," may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]
-
Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create a novel protein-protein interaction surface on VHL, leading to the ubiquitination and subsequent degradation of proteins that are not the intended target but are adventitiously recruited to this new interface.[2]
-
VHL Ligand-Mediated Off-Targets: While the (S,R,S)-AHPC moiety is highly selective for VHL, at high concentrations it could theoretically engage in unintended interactions. Additionally, VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction and may stabilize HIF-1α, potentially activating the hypoxic response.[2]
-
System-Level Off-Targets: High concentrations of PROTACs can lead to saturation of the ubiquitin-proteasome system (UPS), causing cellular stress and non-specific protein degradation.
Q2: How can I proactively design (S,R,S)-AHPC-containing PROTACs with a better off-target profile?
A2: A rational design approach can significantly mitigate the risk of off-target effects:
-
Warhead Selectivity: Start with a highly selective and potent warhead for your POI. Profiling the warhead against a broad panel of related proteins (e.g., kinome scans for kinase targets) is a crucial first step.[1]
-
Linker Optimization: The length, composition, and attachment points of the linker are critical. Systematically varying the linker can influence the geometry and stability of the on-target ternary complex, potentially destabilizing off-target complexes.[1]
-
Stereochemistry of the VHL Ligand: The (S,R,S) stereochemistry of the AHPC ligand is crucial for high-affinity binding to VHL. Using an inactive epimer, such as (S,S,S)-AHPC, in a control PROTAC is essential to confirm that degradation is VHL-dependent.[3]
Q3: What are the essential control experiments to validate the selectivity of my (S,R,S)-AHPC-containing PROTAC?
A3: Rigorous controls are critical for interpreting your results accurately:
-
Inactive Epimer Control: Synthesize a diastereomer of your PROTAC using an inactive form of the VHL ligand (e.g., with inverted stereochemistry). This control should bind to the POI but not VHL and therefore should not induce degradation of on- or off-targets.[3]
-
Warhead-Only Control: Treat cells with the warhead molecule alone to distinguish between phenotypes caused by target inhibition versus target degradation.
-
VHL Ligand-Only Control: Treat cells with the (S,R,S)-AHPC-linker moiety to assess any effects independent of POI engagement.
-
E3 Ligase Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to reduce or eliminate VHL expression. A VHL-dependent PROTAC should lose its degradation activity in these cells.[2]
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming a proteasome-dependent mechanism.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity Observed | On-target toxicity: Degradation of the POI is lethal to the cells. | Orthogonal Target Knockdown: Use siRNA or CRISPR to knock down the POI. If the phenotype is the same, the toxicity is likely on-target. Rescue Experiment: Overexpress a mutant version of the POI that doesn't bind your PROTAC. |
| Off-target toxicity: Degradation of an essential off-target protein. | Inactive Epimer Control: If toxicity persists with the inactive control, it is independent of VHL-mediated degradation. Proteomics Analysis: Use global proteomics to identify degraded essential proteins. | |
| VHL ligand-induced effects: The (S,R,S)-AHPC moiety is causing toxicity. | VHL Ligand-Only Control: Test the VHL ligand alone in your cellular model. | |
| Significant Off-Target Degradation in Proteomics Data | Promiscuous Warhead: The warhead binds to multiple proteins. | Warhead Selectivity Profiling: Use techniques like chemical proteomics or kinome scanning to assess warhead selectivity. PROTAC Redesign: Redesign the PROTAC with a more selective warhead.[2][5] |
| Neosubstrate Degradation: The ternary complex recruits and degrades off-targets. | Linker and Ligand Modification: Systematically alter the linker length and composition, as well as the VHL ligand, to change the conformation of the ternary complex.[2] | |
| High PROTAC Concentration: High concentrations can lead to non-specific interactions. | Dose-Response Optimization: Perform a detailed dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-targets.[5] | |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | Formation of unproductive binary complexes: At high concentrations, the PROTAC forms separate binary complexes with the POI and VHL, preventing the formation of the productive ternary complex. | Concentration Titration: Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal concentration range for degradation and to characterize the hook effect.[1] |
| No Degradation of Target Protein | Poor Cell Permeability: The PROTAC is not entering the cells. | Cell-Free Degradation Assay: Test the PROTAC in a cell lysate. If it works in the lysate but not in cells, optimize the physicochemical properties of the PROTAC. |
| Inefficient Ternary Complex Formation: The PROTAC does not effectively bring the POI and VHL together. | Ternary Complex Assay: Use assays like NanoBRET to confirm ternary complex formation in cells.[3][6] Linker Optimization: Synthesize a library of PROTACs with different linkers. | |
| Low VHL Expression: The cell line does not express sufficient levels of VHL. | Confirm VHL Expression: Use Western Blot or proteomics to check VHL levels in your cell line.[2][7] |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that should be generated to characterize the on- and off-target effects of your (S,R,S)-AHPC-containing PROTAC.
Table 1: Illustrative Degradation Potency and Efficacy
| PROTAC | Target Protein | Off-Target Protein | Cell Line | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target DC₅₀ (nM) | Off-Target Dₘₐₓ (%) |
| PROTAC-X | POI-1 | Off-Target-A | Cell Line 1 | 15 | >95 | >1000 | <20 |
| PROTAC-X | POI-1 | Off-Target-A | Cell Line 2 | 25 | >90 | 800 | 30 |
| PROTAC-Y | POI-2 | Off-Target-B | Cell Line 3 | 5 | >98 | 500 | 50 |
Data is for illustrative purposes only. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values should be determined experimentally.[7][8][9]
Table 2: Illustrative Global Proteomics Hit List
| Protein | Gene | Log₂ Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI-1 | GENE1 | -4.5 | <0.001 | No (On-Target) |
| Protein A | GENEA | -0.2 | 0.65 | No |
| Protein B | GENEB | -2.1 | 0.005 | Yes |
| Protein C | GENEC | -1.8 | 0.01 | Yes |
A significant negative Log₂ fold change with a low p-value indicates potential degradation and requires further validation.[10]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol outlines a general workflow for the unbiased identification of off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with your (S,R,S)-AHPC-based PROTAC at its optimal degradation concentration (e.g., 10x DC₅₀) and a higher concentration to assess concentration-dependent off-targets.
-
Include a vehicle control (e.g., DMSO) and an inactive epimer control PROTAC.
-
Incubate for a time point determined to be optimal for on-target degradation (e.g., 6-24 hours). Shorter time points (e.g., <6 hours) are recommended to distinguish direct degradation targets from downstream effects.[4][11]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.[12]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[12]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to a potential off-target protein in intact cells.
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a specified time.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[14]
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Analysis:
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-VHL ternary complex in living cells.
-
Cell Transfection:
-
Co-express the POI fused to a NanoLuc® luciferase (donor) and VHL fused to a HaloTag® (acceptor) in your cell line.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of your (S,R,S)-AHPC-based PROTAC.
-
-
Signal Detection:
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-containing PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. selvita.com [selvita.com]
Technical Support Center: Amide Coupling of (S,R,S)-AHPC-PEG3-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the amide coupling of (S,R,S)-AHPC-PEG3-NH2, a common linker-ligand conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the amide coupling of (S,R,S)-AHPC-PEG3-NH2 to a carboxylic acid-containing molecule of interest.
Q1: Why is my amide coupling reaction yield low or the reaction incomplete?
Low or incomplete conversion is a common challenge in PROTAC synthesis.[1] A systematic approach to troubleshooting is often the most effective.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Solution: Optimize reaction temperature and time. While many couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for challenging couplings.[2] Monitor the reaction progress by LC-MS to determine the optimal reaction time, as prolonged reactions can sometimes lead to byproduct formation.[2]
-
-
Poor Solubility of Reactants:
-
Ineffective Coupling Reagents:
-
Inhibition by Trifluoroacetic Acid (TFA) Salt:
-
Solution: If your (S,R,S)-AHPC-PEG3-NH2 is a TFA salt, the acidic counterion can neutralize the base required for the reaction. Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt.[4]
-
-
Steric Hindrance:
-
Incorrect pH:
Q2: My reaction has produced multiple unidentified products. What could be the cause?
The formation of multiple byproducts can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions:
-
Side Reactions of the Coupling Reagent:
-
Solution: With carbodiimide (B86325) reagents like EDC or DCC, the reactive O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct.[8] To prevent this, add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the intermediate as a more stable active ester.[6][8]
-
-
Racemization:
-
Reaction with Other Functional Groups:
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG3-NH2 and what is it used for?
(S,R,S)-AHPC-PEG3-NH2 is a protein degrader building block used in the synthesis of PROTACs. It consists of a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[11] This amine group allows for its conjugation to a carboxylic acid on a target protein ligand, forming the final PROTAC molecule.
Q2: Which coupling reagent should I choose for the amide bond formation?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[8]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC, DCC | Cost-effective and widely used.[8] Often require additives like HOBt or NHS to improve efficiency and reduce side reactions such as N-acylurea formation and racemization.[6][8][12] EDC and its urea (B33335) byproduct are water-soluble, simplifying workup.[8][9] |
| Uronium/Aminium Salts | HATU, HBTU | Highly efficient and fast-acting, often leading to higher yields with minimal racemization.[6][10] Generally more expensive than carbodiimides.[8] Ideal for sterically hindered or challenging couplings.[4][9] |
Q3: What is the role of additives like HOBt and NHS?
Additives are often used with carbodiimides to improve the efficiency and outcome of amide coupling reactions.[10]
-
They react with the O-acylisourea intermediate to form a more stable active ester.[6][8]
-
This stable intermediate is less prone to hydrolysis and rearrangement to N-acylurea.[6]
Q4: How does the PEG linker affect the amide coupling reaction?
The PEG linker in (S,R,S)-AHPC-PEG3-NH2 can influence the reaction in several ways:
-
Solubility: PEG linkers are generally included to improve the solubility of the final PROTAC.[2] However, the solubility of the reactants themselves must be considered, and co-solvents may be necessary.[2][3]
-
Steric Hindrance: The flexible and potentially bulky PEG chain can create steric hindrance around the reactive amine, potentially slowing down the reaction.[3]
-
Purification: The hydrophilic nature of the PEG linker can make purification challenging. The PEGylated product may be highly water-soluble, leading to losses during aqueous workups.[3] Reverse-phase HPLC is often a suitable purification method.[1]
Experimental Protocols
Below are general protocols for amide coupling of (S,R,S)-AHPC-PEG3-NH2 with a carboxylic acid-containing molecule of interest (Molecule-COOH). Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: EDC/NHS Coupling Chemistry
This is a widely used two-step, one-pot reaction.[6]
Materials:
-
Molecule-COOH
-
(S,R,S)-AHPC-PEG3-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine) if starting with a salt
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester.[6]
-
-
Coupling with Amine:
-
In a separate flask, dissolve (S,R,S)-AHPC-PEG3-NH2 (1.1 eq) in anhydrous DMF. If it is a salt, add DIPEA (2-3 eq).
-
Add the activated carboxylic acid solution from step 1 to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.[4]
-
-
Monitoring and Work-up:
Protocol 2: HATU Coupling Chemistry
This protocol uses a highly efficient uronium salt coupling reagent.[6]
Materials:
-
Molecule-COOH
-
(S,R,S)-AHPC-PEG3-NH2
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF or NMP
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Reaction Setup:
-
Activation and Coupling:
-
Monitoring and Work-up:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Strategies to Improve Ternary Complex Formation with a PEG3 Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance ternary complex formation in Proteolysis-Targeting Chimeras (PROTACs) utilizing a PEG3 linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG3 linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker acts as a conjugate, connecting the ligand that binds to the POI to the ligand that recruits the E3 ligase. Its length, flexibility, and hydrophilic nature are critical determinants of the stability and productivity of the ternary complex.
Q2: How does the length of a PEG linker, specifically PEG3, impact ternary complex formation and PROTAC efficacy?
A2: The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too Long: Conversely, an excessively long linker may not effectively bring the two proteins together for efficient ubiquitin transfer. This can lead to the formation of non-productive complexes and may increase the entropic penalty upon binding, which can destabilize the ternary complex.
A PEG3 linker provides a specific length that may be optimal for certain systems, but systematic evaluation of different linker lengths is often necessary.
Q3: What are the advantages of using a hydrophilic PEG3 linker over a more hydrophobic alkyl linker?
A3: PEG linkers, like PEG3, are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity. This property can offer several advantages over hydrophobic alkyl linkers:
-
Improved Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of a PEG linker can significantly improve the overall solubility of the PROTAC, which is crucial for its handling and bioavailability.
-
Enhanced Cell Permeability: While counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, a phenomenon sometimes called "molecular chameleonicity." This can facilitate crossing the lipophilic cell membrane.
-
Favorable Ternary Complex Conformation: The flexibility of a PEG linker can be advantageous in achieving a productive ternary complex by allowing the POI and E3 ligase to orient themselves correctly for ubiquitination.
Q4: What is the "hook effect" and how does the PEG3 linker influence it?
A4: The "hook effect" is a phenomenon observed in many PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because, at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex. While primarily a concentration-dependent issue, the properties of the linker can influence the stability of the ternary complex relative to the binary complexes. A well-designed linker, such as an optimized PEG3 linker, can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.
Q5: What is cooperativity in the context of ternary complex formation, and how can a PEG3 linker be optimized to enhance it?
A5: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is a critical factor for the stability of the ternary complex.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second, leading to a more stable ternary complex. This is a desirable characteristic.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.
-
No Cooperativity (α = 1): The binding events are independent.
The flexibility and length of the PEG3 linker can be optimized to promote favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex, thereby increasing positive cooperativity. This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Troubleshooting Guides
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Strategy |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: The PEG3 linker may not be the optimal length. Synthesize and test PROTACs with different PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5). 2. Modify Linker Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are crucial. Altering these attachment points can significantly change the geometry of the ternary complex. 3. Assess Ternary Complex Formation Directly: Use biophysical assays like SPR or ITC, or cellular assays like NanoBRET, to directly measure the formation and stability of the ternary complex. |
| Poor Cell Permeability | 1. Evaluate Physicochemical Properties: The overall molecule may be too hydrophilic or too large to efficiently cross the cell membrane. 2. Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability. 3. Modify Linker Composition: While PEG linkers can aid permeability, a different linker type or a hybrid linker might be necessary to achieve the right balance of hydrophilicity and lipophilicity. |
| "Hook Effect" at Tested Concentrations | 1. Expand Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar, to ensure the optimal degradation window is not being missed. 2. Characterize Dose-Response Curve: Perform a detailed dose-response experiment to identify if a bell-shaped curve, characteristic of the hook effect, is present. |
| Low E3 Ligase Expression | 1. Verify E3 Ligase Levels: Confirm that the chosen cell line expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit using techniques like Western Blotting. |
Issue 2: Significant "Hook Effect" Observed
| Possible Cause | Troubleshooting Strategy |
| Low Ternary Complex Cooperativity | 1. Optimize Linker for Cooperativity: Systematically modify the PEG linker length and composition to enhance favorable protein-protein interactions within the ternary complex. 2. Measure Cooperativity: Use biophysical techniques like SPR or ITC to quantify the cooperativity factor (α) of your PROTACs. Aim for designs with higher positive cooperativity. |
| High PROTAC Concentrations | 1. Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments. |
| Suboptimal Linker Flexibility | 1. Introduce Rigidity: While the flexibility of PEG linkers can be advantageous, excessive flexibility can have an entropic penalty. Consider introducing more rigid elements into the linker to pre-organize the PROTAC into a conformation more favorable for ternary complex formation. |
Data Presentation
The following tables summarize representative data illustrating the impact of linker composition and length on PROTAC efficacy.
Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | ~1 | >95 | HCT-116 |
| Compound A | C8 Alkyl | 1.8 | >90 | RS4;11 |
| Compound B | C12 Alkyl | 6.3 | >90 | RS4;11 |
| ZZ7-17-060 | C3 Alkyl | ~500 | ~32 | Jurkat |
| Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. |
Table 2: Impact of PEG Linker Length on BRD4 Degradation (Hypothetical Data)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG3 | 50 | 85 |
| PROTAC-B | PEG5 | 15 | >95 |
| PROTAC-C | PEG7 | 80 | 80 |
| This data is illustrative and intended to demonstrate the concept of linker optimization. A systematic approach is crucial to identify the optimal linker for a specific system. |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation and to determine the cooperativity factor (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., Amine coupling kit)
-
Purified, high-purity POI and E3 Ligase (one with an appropriate tag for immobilization)
-
PROTAC with PEG3 linker
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD,binary).
-
Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary.
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified POI and E3 ligase complex
-
PROTAC with PEG3 linker
-
Matched dialysis buffer
Procedure:
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the POI mixed with the PROTAC in the syringe. All components must be in the same buffer to minimize the heat of dilution effects.
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the POI to determine the binary binding parameters.
-
-
Ternary Titration:
-
Titrate the solution of POI and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the thermograms to an appropriate binding model to determine the thermodynamic parameters for each interaction.
-
Cooperativity can be inferred from the differences in binding affinities between the binary and ternary systems.
-
3. NanoBRET™ Assay for Cellular Ternary Complex Formation
Objective: To monitor PROTAC-induced ternary complex formation in living cells in real-time.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids: NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC with PEG3 linker
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Seed the transfected cells into the assay plates and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
Caption: SPR experimental workflow for determining cooperativity.
Technical Support Center: Purification of (S,R,S)-AHPC-PEG3-NH2 Conjugated PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Proteolysis Targeting Chimeras (PROTACs) conjugated with the (S,R,S)-AHPC-PEG3-NH2 linker. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (S,R,S)-AHPC-PEG3-NH2 conjugated PROTACs?
A1: The purification of these PROTACs presents several challenges. Due to their hybrid nature, consisting of two different ligands and a flexible PEG linker, they are often large and possess complex physicochemical properties.[1] The addition of the polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and pharmacokinetic properties, can complicate purification.[1] PEG is a hydrophilic and neutral polymer, which can lead to closely related species in the reaction mixture having very similar properties, making them difficult to separate.[1] Common impurities include unreacted starting materials (the warhead and the (S,R,S)-AHPC-PEG3-NH2 linker), excess coupling reagents, and reaction byproducts.[1]
Q2: Which chromatographic techniques are most effective for purifying these PROTACs?
A2: A multi-step purification strategy is often necessary to achieve high purity.[2] The most common and effective techniques include:
-
Flash Column Chromatography: Often used as an initial, coarse purification step to remove major non-polar impurities.[2]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and often final step for achieving high purity by separating the desired PROTAC from closely related impurities.[2][3]
-
Size Exclusion Chromatography (SEC): Can be employed to separate the PROTAC from smaller molecules like unreacted linkers or reagents, particularly if there is a significant size difference.[1]
-
Ion Exchange Chromatography (IEX): This technique can be useful if the PROTAC and its impurities have different net charges.[4]
Q3: What are common sources of impurities in the synthesis of (S,R,S)-AHPC-PEG3-NH2 conjugated PROTACs?
A3: Impurities can arise from several sources during the synthesis. Incomplete amide bond formation between the warhead and the (S,R,S)-AHPC-PEG3-NH2 linker is a common issue, leading to the presence of unreacted starting materials. Side reactions, such as the formation of byproducts from the coupling reagents, can also occur. For instance, in syntheses involving pomalidomide-PEG linkers, a byproduct from nucleophilic acyl substitution has been identified that can co-elute with the desired product during HPLC purification.[1] Careful monitoring of the reaction and optimization of coupling conditions are crucial to minimize impurity formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of your (S,R,S)-AHPC-PEG3-NH2 conjugated PROTAC.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified PROTAC | Incomplete reaction. | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, coupling agents). Monitor reaction progress by LC-MS. |
| Product loss during extraction and purification steps. | Ensure efficient extraction with the appropriate organic solvent. Minimize the number of purification steps if possible. Optimize collection parameters during preparative HPLC. | |
| Degradation of the PROTAC. | Assess the stability of your PROTAC under the purification conditions (e.g., pH of the mobile phase). Use of acidic modifiers like TFA or formic acid in RP-HPLC is common, but their impact on stability should be considered.[2] | |
| Poor Separation in Preparative RP-HPLC | Co-elution of the PROTAC with impurities. | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.[3] |
| Inappropriate column chemistry. | Screen different stationary phases. While C18 columns are commonly used, a C8 or phenyl-hexyl column might provide different selectivity.[3] | |
| Poor peak shape. | Ensure the use of an acidic modifier (e.g., 0.1% TFA or formic acid) in the mobile phase to improve peak shape and reproducibility.[2] Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) before injection.[2] | |
| Presence of Unreacted Starting Materials in Final Product | Inefficient reaction or purification. | Increase the molar excess of one of the reactants to drive the reaction to completion. Optimize the preparative HPLC method for better separation of the product from the starting materials. |
| Product Aggregation | Hydrophobic interactions between PROTAC molecules. | This can be a challenge for larger, more hydrophobic PROTACs. Consider using a lower concentration of the sample for injection. The addition of a small percentage of an organic solvent like isopropanol (B130326) to the mobile phase might help in some cases. |
Experimental Protocols
General Workflow for Purification
A general workflow for the purification of (S,R,S)-AHPC-PEG3-NH2 conjugated PROTACs typically involves an initial work-up followed by chromatographic purification.
Detailed Protocol for Preparative RP-HPLC
This protocol provides a representative method for the final high-purity separation of an (S,R,S)-AHPC-PEG3-NH2 conjugated PROTAC.
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.[2]
Instrumentation: A preparative HPLC system equipped with a UV detector.
1. Sample Preparation:
- Dissolve the crude or partially purified PROTAC from a previous step (e.g., flash chromatography) in a minimal amount of a suitable solvent such as DMSO, DMF, or the mobile phase.[2]
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | A C18 stationary phase is generally suitable.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.[2] |
| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% TFA or 0.1% formic acid.[2] |
| Gradient | A linear gradient is typically used. A representative gradient might be from 10% to 90% Solvent B over 30 minutes. The specific gradient should be optimized based on the polarity of the PROTAC. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale. |
| Detection | UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).[2] |
3. Purification Procedure: a. Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions. b. Inject the prepared sample onto the column.[2] c. Elute the sample using the optimized linear gradient.[2] d. Monitor the elution profile and collect fractions corresponding to the main peak of the desired PROTAC.[2] e. Analyze the purity of the collected fractions using analytical LC-MS.[2] f. Combine the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to obtain the final, high-purity PROTAC as a solid.[2]
Quantitative Data
The following tables summarize representative quantitative data for the purification of PROTACs. Note that specific values will vary depending on the specific warhead, reaction conditions, and purification setup.
Table 1: Representative Purification Yields and Purity for PEGylated PROTACs
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Overall Yield (%) |
| Preparative RP-HPLC | ~50-70 | >95 | 30-60 |
| Supercritical Fluid Chromatography (SFC) | ~50-70 | >98 | 40-70 |
| Data is representative for PEGylated PROTACs and may vary for specific molecules.[3] |
Table 2: Comparison of Chromatographic Techniques for PROTAC Purification
| Technique | Principle of Separation | Primary Application in PROTAC Purification | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Polarity | Final high-resolution purification.[2][3] | High resolution, well-established methods.[5] | Can be time-consuming to optimize, potential for product degradation with harsh mobile phases. |
| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of small molecule impurities (unreacted linkers, reagents).[1] | Mild conditions, preserves protein structure if applicable.[6] | Lower resolution for molecules of similar size.[7] |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of charged PROTACs from neutral or oppositely charged impurities.[4] | High capacity, can handle large sample volumes.[8] | "Charge shielding" by the PEG linker can reduce effectiveness.[4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Assessing and Improving the In Vivo Stability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with PEGylated Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo stability challenges with PROTACs, and how can PEG linkers help?
PROTACs often face in vivo stability issues primarily due to their susceptibility to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver.[1][2] This can lead to a short in vivo half-life and reduced therapeutic efficacy.[1] PEG linkers can help mitigate these challenges in several ways:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often-lipophilic PROTAC molecules, which can aid in formulation and administration for in vivo studies.[1][3]
-
Shielding from Metabolism: The flexible PEG chain can form a "shield" around the PROTAC molecule, sterically hindering access by metabolic enzymes.[1][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance and prolong circulation time.[1][3]
Q2: How does the length and composition of a PEG linker affect PROTAC in vivo stability and efficacy?
The length and composition of the PEG linker are critical parameters that must be empirically optimized for each PROTAC system.[1]
-
Linker Length:
-
Too Short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[1][]
-
Too Long: An excessively long linker might result in a non-productive complex where ubiquitination sites are inaccessible, leading to decreased potency.[5] It can also increase flexibility, which may be detrimental to ternary complex stability.[2]
-
-
Linker Composition:
-
Flexibility: While some flexibility is beneficial for adopting a productive conformation, excessive flexibility can lead to less stable interactions.[2]
-
Rigid Moieties: Incorporating rigid structures like piperazine, piperidine, or triazole rings into the PEG chain can enhance metabolic stability by shielding metabolically vulnerable sites.[2][6]
-
Q3: What is the "hook effect" and how does it relate to PEGylated PROTACs?
The "hook effect" is a phenomenon where the degradation efficiency of a target protein diminishes at high PROTAC concentrations.[2][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) instead of the necessary productive ternary complex required for ubiquitination.[2][5] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vivo efficacy despite good in vitro potency. | Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure.[2] | 1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the PROTAC's half-life.[1] 2. Incorporate Rigid Moieties: Introduce metabolically stable structures (e.g., piperazine, triazole) into the linker to shield against enzymatic degradation.[2] 3. Optimize Linker Chemistry: Consider replacing the PEG linker with a more stable alkyl chain, being mindful of potential changes in solubility.[2] |
| Inefficient ternary complex formation in the in vivo environment.[7] | 1. Re-evaluate Linker Design: Synthesize and test a library of PROTACs with varying PEG linker lengths and compositions.[5] 2. Confirm Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm stable ternary complex formation.[2] | |
| High variability in pharmacokinetic (PK) data. | PROTAC degradation during sample preparation, storage, or analysis.[2] | 1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation.[2] 2. Perform Plasma Stability Assays: Assess the stability of the PROTAC in biological matrices (e.g., plasma, blood) to identify ex vivo degradation.[2] 3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols, including immediate quenching of enzymatic activity.[2] |
| Poor oral bioavailability. | High first-pass metabolism in the liver and/or gut wall.[2] | 1. Improve Metabolic Stability: Employ strategies to enhance metabolic stability as mentioned above. 2. Bypass First-Pass Metabolism: Consider alternative routes of administration such as intravenous or subcutaneous injection.[8] |
| Low cell permeability due to the hydrophilic nature of the PEG linker.[2] | 1. Enhance Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[2] 2. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution rate.[2] |
Data Summary
The following table summarizes general trends observed when modifying PEG linkers, though the optimal design is highly dependent on the specific target protein and E3 ligase and requires empirical optimization.[1]
| Linker Modification | Aqueous Solubility | Cell Permeability | Metabolic Stability | Ternary Complex Formation |
| Increasing PEG Length | Increases[1] | Can decrease due to increased polarity, but flexible folding may sometimes improve it[1] | Generally decreases susceptibility to some metabolic enzymes[1] | Highly dependent on target; requires empirical optimization[1] |
| Decreasing PEG Length | Decreases | May increase if polarity is the limiting factor | May increase susceptibility to metabolism | Can lead to steric clash and prevent formation[1] |
| Incorporating Rigid Moieties (e.g., triazole) | Variable, can increase or decrease depending on the moiety | Variable, can improve by masking polar groups | Generally increases by shielding metabolic "hot spots"[1][2] | Can pre-organize the PROTAC for optimal binding[1] |
| Replacing with Alkyl Chain | Generally decreases | Increases | Variable, can be susceptible to oxidation | Alters geometry and requires re-optimization |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a PEGylated PROTAC to metabolism by liver enzymes.[1]
Methodology:
-
Preparation: Prepare a solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the PROTAC with liver microsomes (from human or other species) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes).[1]
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Quenching: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[1]
-
Analysis: Analyze the remaining concentration of the parent PROTAC in the supernatant using LC-MS/MS.[1]
-
Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance.[1]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a PEGylated PROTAC in an animal model.
Materials:
-
Test PROTAC (PEGylated version)
-
Appropriate formulation vehicle
-
Animal model (e.g., male Sprague-Dawley rats or BALB/c mice)[3]
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: Administer the PROTAC to different groups of animals via the intended route (e.g., intravenous bolus or oral gavage). A typical dose might range from 1 to 10 mg/kg.[3]
-
Blood Sampling: Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[3]
-
Sample Processing: Immediately process the blood to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.[3]
-
Bioanalysis: Prepare plasma samples by protein precipitation (e.g., with cold acetonitrile (B52724) containing an internal standard). Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis. Quantify the concentration of the parent PROTAC in each sample using a validated LC-MS/MS method.[3]
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[3]
Visualizations
Caption: General mechanism of action for a PEGylated PROTAC.
Caption: A typical experimental workflow for in vivo stability assessment.
Caption: Logical relationships in PEG linker modification for stability.
References
side reactions to consider in (S,R,S)-AHPC-PEG3-NH2 chemistry
Technical Support Center: (S,R,S)-AHPC-PEG3-NH2 Chemistry
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides essential guidance on the chemistry of (S,R,S)-AHPC-PEG3-NH2, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The molecule contains a von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC core), a flexible PEG3 linker, and a reactive primary amine (-NH2) handle for conjugation to a target protein ligand.[1]
This guide focuses on troubleshooting potential side reactions to help you optimize your conjugation strategies, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My conjugation reaction with an N-hydroxysuccinimide (NHS) ester is giving a low yield. What are the most likely causes?
A1: Low yield in NHS ester chemistry is a common issue primarily driven by three factors:
-
Hydrolysis of the NHS Ester: This is the most significant competing side reaction.[2] NHS esters are highly susceptible to hydrolysis in aqueous buffers, which converts the amine-reactive ester into an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing dramatically at alkaline pH.[3] For example, the half-life of a typical NHS ester can drop from hours at pH 7 to just 10 minutes at pH 8.6.[3]
-
Suboptimal pH: The reaction requires a delicate balance. The primary amine of (S,R,S)-AHPC-PEG3-NH2 must be deprotonated to be nucleophilic, which is favored at a pH above its pKa (typically > 8). However, as noted above, high pH accelerates hydrolysis of the NHS ester. The optimal pH is therefore a compromise, usually falling between pH 7.2 and 8.5 .[3][4]
-
Use of Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your linker for reaction with the NHS ester, significantly reducing your yield.[2][5] Always use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[4]
Q2: My LC-MS analysis shows a product with a mass corresponding to my target molecule plus (S,R,S)-AHPC-PEG3-NH2, but also a significant peak with an additional mass from my acylating agent. What is this side product?
A2: This unexpected peak is likely due to a secondary acylation event at a hydroxyl (-OH) group on the AHPC core of the linker. The AHPC (Aminohydroxypentanoic acid) structure contains a secondary hydroxyl group that is also nucleophilic.[6] While the primary amine is more reactive, using a large excess of a highly reactive acylating agent (like an NHS ester) can lead to the formation of an ester bond at this hydroxyl site in addition to the desired amide bond at the terminal amine.[7][8] This results in a di-acylated species. This side reaction is more prominent at higher pH and with larger molar excesses of the coupling partner.[7]
Q3: How can I minimize the O-acylation side reaction on the AHPC hydroxyl group?
A3: To favor N-acylation over O-acylation, you can adjust the following conditions:
-
Optimize Molar Ratio: Reduce the molar excess of the NHS ester or other acylating agent to the minimum required for efficient reaction with the amine (e.g., start with 5-10 equivalents and titrate down).
-
Control pH: Perform the reaction at the lower end of the optimal range (pH 7.2-7.5). This reduces the nucleophilicity of the hydroxyl group more than that of the primary amine.
-
Post-Reaction Treatment: The resulting O-acyl ester bond is significantly more labile than the N-acyl amide bond. If O-acylation is observed, the ester can often be selectively hydrolyzed using mild basic conditions (e.g., treatment with hydroxylamine) or by incubating the sample in a boiling water bath, which can cleave the ester while leaving the stable amide bond intact.[7]
Q4: Can the PEG3 linker itself cause side reactions?
A4: Polyethylene glycol (PEG) linkers are generally considered biocompatible, stable, and relatively inert under standard bioconjugation conditions.[9][10] They are prized for increasing the solubility and hydrodynamic volume of the final conjugate.[10][11] Degradation or side reactions involving the PEG ether backbone are rare and typically require harsh acidic or oxidative conditions not commonly used in amine-coupling chemistry. The primary reactivity of the (S,R,S)-AHPC-PEG3-NH2 molecule is dictated by its terminal amine and the functional groups on the AHPC core.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Conjugate | 1. Hydrolysis of NHS Ester: Reagent was inactivated by moisture before or during the reaction. | Use a fresh vial of the NHS ester. Allow it to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[4] Consider performing the reaction at 4°C to slow hydrolysis, though this may require a longer incubation time.[12] |
| 2. Incorrect Buffer: Buffer contains competing nucleophiles (e.g., Tris, glycine, azide).[5] | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or sodium bicarbonate at the correct pH.[12] | |
| 3. Suboptimal pH: pH is too low (<7), leaving the amine protonated and non-nucleophilic, or too high (>9), causing rapid hydrolysis of the NHS ester. | Verify the pH of your reaction buffer and adjust it to the 7.2-8.5 range.[4] | |
| 4. Low Reactant Concentration: The desired bimolecular reaction is concentration-dependent, while the competing hydrolysis is not.[4] | If possible, increase the concentration of the reactants. A protein concentration >2 mg/mL is often recommended for PEGylation.[4] | |
| Multiple Products Observed by LC-MS | 1. O-Acylation: The hydroxyl group on the AHPC core has reacted in addition to the primary amine.[7] | Reduce the molar excess of the acylating agent. Lower the reaction pH to 7.2-7.5. Consider a post-reaction hydrolysis step to cleave the labile ester bond.[7] |
| 2. Target Heterogeneity: The molecule you are conjugating to has multiple reactive sites (e.g., multiple lysine (B10760008) residues on a protein). | This is an inherent property of the target. To confirm, analyze the product with techniques like peptide mapping or mass spectrometry. For site-specific conjugation, alternative chemistries may be required.[13] | |
| Precipitation During Reaction | 1. Hydrophobicity: The final conjugate may be more hydrophobic and less soluble than the starting materials, especially if conjugating to a large, hydrophobic molecule.[14] | Add a small percentage (e.g., <10%) of an organic co-solvent like DMSO or DMF.[11] Consider using a longer, more hydrophilic PEG linker if solubility is a persistent issue. |
| 2. Protein Aggregation: The conjugation process can sometimes induce aggregation of protein targets.[15] | Screen different buffer conditions (e.g., ionic strength) or include stabilizing excipients. Lower the reaction temperature.[15] |
Data Presentation
Table 1: Effect of pH on NHS Ester Conjugation Efficiency
This table illustrates the critical balance between amine reactivity and NHS ester stability. The data represents a typical reaction between (S,R,S)-AHPC-PEG3-NH2 and an NHS-ester activated molecule run for 1 hour at room temperature.
| Reaction pH | Desired Conjugate Yield (%) | Hydrolyzed NHS Ester (%) | O-Acylated Side Product (%) |
| 6.5 | 15% | 5% | <1% |
| 7.5 | 75% | 20% | 5% |
| 8.3 | 85% | 10% | 5% |
| 9.0 | 50% | 40% | 10% |
Note: Data are illustrative examples for comparison purposes. At pH 6.5, the reaction is slow due to amine protonation. At pH 9.0, the rapid hydrolysis of the NHS ester and an increase in O-acylation significantly reduce the yield of the desired product.[3][7] The optimal yield is achieved in the pH 7.5-8.3 range.
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an NHS-Ester Activated Molecule
This protocol provides a starting point for conjugating (S,R,S)-AHPC-PEG3-NH2 to a molecule activated with an NHS ester.
-
Reagent Preparation:
-
Equilibrate the (S,R,S)-AHPC-PEG3-NH2 vial and the NHS-ester activated molecule to room temperature before opening.
-
Prepare a 100 mM stock solution of (S,R,S)-AHPC-PEG3-NH2 in anhydrous DMSO.
-
Prepare a stock solution of your NHS-ester activated molecule in anhydrous DMSO.
-
Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other non-amine buffer like HEPES or borate).
-
-
Conjugation Reaction:
-
Dissolve your target molecule in the reaction buffer.
-
Add the (S,R,S)-AHPC-PEG3-NH2 stock solution to the target molecule solution to achieve a final molar excess of 5-20 fold. The final DMSO concentration should ideally be below 10%.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add a small amount of a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the final conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis.
-
Analyze the purified product by LC-MS to confirm the mass and purity. Use analytical HPLC or UPLC to determine the percentage of conjugated product versus unreacted starting material and side products.[16]
-
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the intended reaction of (S,R,S)-AHPC-PEG3-NH2 with an activated molecule (R-NHS) and the primary competing side reactions.
Caption: Figure 1. Competing Reaction Pathways in (S,R,S)-AHPC-PEG3-NH2 Conjugation Chemistry.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (S,R,S)-Ahpc-peg3-NH2 | C30H45N5O7S | CID 131704495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
Validation & Comparative
Validating Target Engagement of (S,R,S)-AHPC-PEG3-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many successful PROTACs is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for degradation. (S,R,S)-AHPC, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a widely used and potent recruiter. When coupled with a linker, such as a three-unit polyethylene (B3416737) glycol (PEG) chain with a terminal amine ((S,R,S)-AHPC-PEG3-NH2), it provides a versatile platform for PROTAC development.
This guide provides a comparative overview of methodologies to validate the target engagement of (S,R,S)-AHPC-PEG3-NH2 based PROTACs, supported by experimental data and detailed protocols.
The Critical Role of Target Engagement in PROTAC Efficacy
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] The (S,R,S)-AHPC moiety in the PROTAC binds to VHL, while a separate "warhead" binds to the POI.[2] The PEG3 linker serves to optimally position these two proteins for the transfer of ubiquitin, marking the POI for proteasomal degradation.[3] Therefore, robust validation of target engagement with both the POI and the VHL E3 ligase is a critical step in the development and optimization of these degraders.[4]
Comparative Analysis of Target Engagement Validation Methods
Several orthogonal methods can be employed to confirm and quantify the interaction of a PROTAC with its intended targets. Each technique offers unique advantages and limitations.
| Method | Principle | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of protein levels following PROTAC treatment.[5] | Simple, widely available, and directly measures protein degradation.[5] | Semi-quantitative, provides no direct information on target engagement.[6] |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the PROTAC in live cells.[7] | Highly sensitive, quantitative, and can be performed in live cells to assess permeability.[7][8] | Requires genetic modification of the target protein and a specific fluorescent tracer.[7] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[1] | Label-free, applicable in intact cells and tissues, reflecting physiological conditions.[1][9] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[1][10] |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of the target protein or E3 ligase to detect the formation of the ternary complex. | Directly demonstrates the formation of the POI-PROTAC-E3 ligase complex. | Can be influenced by antibody specificity and non-specific binding. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the PROTAC to purified proteins immobilized on a sensor chip.[11] | Provides detailed kinetic information (kon, koff) and affinity (Kd) for binary and ternary complex formation.[11] | In vitro assay that may not fully recapitulate the cellular environment. |
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for VHL-recruiting PROTACs targeting various proteins, illustrating the range of potencies that can be achieved. It is important to note that direct comparisons across different studies should be made with caution due to variations in cell lines, treatment times, and analytical methods.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD4 | (S,R,S)-AHPC derivative | 22Rv1 | < 5 | > 90 | [12] |
| PROTAC 1 | BRD4 | VHL ligand | HEK293T | 1.8 | > 95 | |
| PROTAC 2 | BTK | VHL ligand | MOLM-14 | 8.2 | ~90 | |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC derivative | K562 | ~1000 (IC50) | Not specified | [12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for Protein Degradation
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.[5]
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-PEG3-NH2 based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, denature by heating, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody for the target protein and the loading control. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of the PROTAC to the target protein in live cells.[7]
Materials:
-
Cells transfected with a NanoLuc®-target protein fusion construct
-
NanoBRET™ tracer specific for the target protein
-
(S,R,S)-AHPC-PEG3-NH2 based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target protein fusion vector and seed them into assay plates.
-
Assay Setup: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the tracer and the PROTAC dilutions to the cells.
-
Lysis and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor. Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement.
Cellular Thermal Shift Assay (CETSA®)
Objective: To demonstrate target engagement by measuring changes in the thermal stability of the target protein upon PROTAC binding.[1]
Materials:
-
Cells expressing the target protein
-
(S,R,S)-AHPC-PEG3-NH2 based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western Blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a desired concentration (e.g., 1-2 hours). Include a vehicle-only control.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western Blot.
-
Data Analysis: Quantify the band intensities at each temperature and normalize to the non-heated control. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for the PROTAC-treated samples compared to the control indicates target engagement.[9]
Conclusion
Validating the target engagement of (S,R,S)-AHPC-PEG3-NH2 based PROTACs is a multifaceted process that requires a combination of orthogonal assays. While Western blotting provides a direct measure of the desired outcome—protein degradation—it is crucial to complement this with techniques like NanoBRET™, CETSA®, and Co-IP to confirm direct binding to the target protein and the formation of the productive ternary complex. A thorough and rigorous validation approach, as outlined in this guide, will provide the necessary confidence to advance promising PROTAC candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to (S,R,S)-AHPC-PEG3-NH2 and Other PEGylated VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ligase ligand and corresponding linker is a critical determinant of the potency and pharmacokinetic properties of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and its ligands have been extensively developed. This guide provides an objective comparison of (S,R,S)-AHPC-PEG3-NH2, a common VHL ligand-linker conjugate, with other PEGylated VHL ligands, supported by experimental data and detailed protocols to aid in the rational design of novel protein degraders.
(S,R,S)-AHPC-PEG3-NH2 is a widely utilized building block in PROTAC synthesis, incorporating the high-affinity (S,R,S)-AHPC VHL ligand connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2] This amine functionality allows for straightforward conjugation to a ligand for a protein of interest (POI). The PEG linker enhances solubility and can influence the conformational flexibility of the resulting PROTAC, which is crucial for the formation of a stable and productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[3]
Quantitative Performance Comparison
The efficacy of a VHL ligand within a PROTAC is determined by its binding affinity to the VHL protein and the subsequent degradation of the target protein. Key metrics include the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for VHL binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for cellular degradation of the target protein.
While a direct head-to-head comparison of a series of (S,R,S)-AHPC-PEGn-NH2 ligands under identical experimental conditions is not extensively available in the public domain, the following tables compile representative data from various studies to facilitate a comparative understanding. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, target proteins, and specific PROTAC architecture can significantly influence the results.[4]
Table 1: VHL Ligand Binding Affinity
| VHL Ligand | Binding Affinity (Kd or IC50 to VHL) | Assay Method | Reference |
| (S,R,S)-AHPC (VH032) | 185 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [5] |
| VHL Ligand (unspecified, in PROTAC) | 462 nM (IC50) | Fluorescence Polarization (FP) | [5] |
| Weak Affinity VHL Ligand 8 | 2-3 µM (Ki) | Not Specified | [6] |
| VHL Ligand 134a (diastereomer 1) | 29 nM (Kd) | Surface Plasmon Resonance (SPR) | [5] |
| VHL Ligand 133a (diastereomer 1) | 171 nM (Kd) | Surface Plasmon Resonance (SPR) | [5] |
Table 2: PROTAC Performance with PEGylated VHL Ligands
| PROTAC | VHL Ligand Component | Linker | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC 139 | Heterocyclic VHL Ligand | Phenyl-based | Not Specified | PC3 | 3.3 nM | 97% | [5] |
| PROTAC 139 | Heterocyclic VHL Ligand | Phenyl-based | Not Specified | EOL-1 | 0.87 nM | 96% | [5] |
| PROTAC 141 | N-oxo-amide VHL Ligand | Not Specified | BRD4 | PC3 | 2.58 nM | 94% | [5] |
| PROTAC 141 | N-oxo-amide VHL Ligand | Not Specified | BRD4 | EOL-1 | 216 nM | 67% | [5] |
| KRAS G12C PROTAC (VHL-based) | Not Specified | Not Specified | KRAS G12C | NCI-H358 | 0.1 µM | >90% | [7] |
| WDR5 PROTAC 2 | VH032 | 4-carbon alkyl | WDR5 | Not Specified | 0.05 µM | >90% | [8] |
Signaling Pathways and Experimental Workflows
The design and evaluation of VHL-based PROTACs involve understanding the underlying biological pathway and employing a systematic experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
The logical workflow for evaluating a new PEGylated VHL ligand involves its incorporation into a PROTAC, followed by a series of in vitro and cellular assays to determine its efficacy.
Caption: Experimental workflow for VHL-based PROTAC evaluation.
Detailed Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in the characterization of PEGylated VHL ligands and their corresponding PROTACs.
Fluorescence Polarization (FP) for VHL Binding Affinity
This assay measures the binding affinity of a VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex.
-
Principle: A small, fluorescently labeled VHL ligand (tracer) has a low fluorescence polarization value. When bound to the larger VHL complex, its rotation slows, increasing the polarization. A competing unlabeled ligand will displace the tracer, causing a decrease in polarization.[9][10]
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled VHL ligand (e.g., FAM- or BODIPY-labeled)
-
Test ligands (e.g., (S,R,S)-AHPC-PEG3-NH2) and a reference compound
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test and reference ligands in assay buffer.
-
In the microplate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.
-
Add the serially diluted test ligands or reference compound to the wells. Include controls for no ligand (high polarization) and no VCB complex (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a suitable dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand is titrated into a solution of the protein in the ITC cell. The heat change upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13]
-
Materials:
-
Purified VCB complex
-
PEGylated VHL ligand
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze both the VCB complex and the ligand against the same buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
Load the VCB complex into the sample cell of the calorimeter and the ligand into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration experiment, injecting the ligand into the protein solution.
-
Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine Kd, n, and ΔH.
-
Western Blot for PROTAC-Mediated Protein Degradation
This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[1][14][15]
-
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein levels are then detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that generates a chemiluminescent signal.
-
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different PEGylated VHL ligands
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a fixed time (e.g., 24 hours) for a dose-response experiment, or with a fixed concentration for various times for a time-course experiment. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
By systematically applying these methodologies, researchers can generate robust and comparable data to guide the selection and optimization of PEGylated VHL ligands for the development of potent and effective PROTACs. The choice of linker length and composition is a critical parameter that can significantly impact the biological activity of the resulting degrader.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-PEG3-NH2 vs. Alkyl Linkers in VHL-Based PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a detailed comparison of two common linker classes used in von Hippel-Lindau (VHL)-based PROTACs: the polyethylene (B3416737) glycol (PEG)-based linker, exemplified by the (S,R,S)-AHPC-PEG3-NH2 building block, and traditional alkyl linkers.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that dictates the molecule's overall performance. Its length, rigidity, and chemical composition affect the formation of a productive ternary complex between the target protein and the VHL E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.[1]
Alkyl linkers , composed of saturated hydrocarbon chains, are often favored for their synthetic tractability and metabolic stability.[2][3] Their hydrophobicity can enhance cell permeability, a crucial factor for in vivo efficacy. However, this same property can lead to lower aqueous solubility.
PEG linkers , such as the three-unit PEG chain in (S,R,S)-AHPC-PEG3-NH2, offer increased hydrophilicity, which can improve a PROTAC's solubility.[2][3] The flexibility of the PEG chain may also allow for more favorable conformations for ternary complex formation.[2] Studies have suggested that PEG-type linkers can contribute to a larger proportion of folded PROTAC conformations, which has been correlated with higher cell permeability.
Quantitative Performance Comparison
It is crucial to note that the following data is compiled from different sources and experimental conditions may vary. Therefore, this comparison should be considered illustrative rather than a direct, controlled study.
| Linker Type | PROTAC (Representative) | Target | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| PEG-based | MZ1 (uses a PEG-based linker) | BRD4 | VHL | <100 nM | >90% | HeLa | [4] |
| Alkyl-based | Representative BRD4 Degrader | BRD4 | VHL | >5 µM | <20% | Not Specified | [5] |
As illustrated in the table, PEG-based linkers in VHL-PROTACs targeting BRD4 have demonstrated high degradation potency with low nanomolar DC50 values and high Dmax percentages. In contrast, some studies have shown that simple alkyl-based linkers can result in significantly less potent degradation of the same target. This suggests that for certain target-ligase pairs, the properties conferred by the PEG linker are advantageous for efficient protein degradation.
Experimental Protocols
To aid researchers in the evaluation of different linkers, detailed methodologies for key experiments are provided below.
PROTAC Synthesis
The synthesis of a PROTAC generally involves the coupling of a target protein ligand, a linker, and an E3 ligase ligand. The use of pre-formed building blocks like (S,R,S)-AHPC-PEG3-NH2, which contains the VHL ligand and the PEG linker with a reactive amine handle, can simplify the synthetic process.
Example Protocol for PROTAC Synthesis using (S,R,S)-AHPC-PEG3-NH2:
-
Activation of the Target Ligand: A target protein ligand containing a carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction: (S,R,S)-AHPC-PEG3-NH2 is added to the activated target ligand solution, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Monitoring and Purification: The reaction is monitored by LC-MS. Upon completion, the PROTAC is purified using reverse-phase HPLC.
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A DMSO-treated control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., BRD4). A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence). Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control.
-
Data Analysis: Calculate the percentage of protein remaining at each PROTAC concentration relative to the DMSO control. Plot the data and determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[6][7]
Visualizing the PROTAC Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC performance.
Conclusion
The choice between a PEG-based linker, such as that in (S,R,S)-AHPC-PEG3-NH2, and a traditional alkyl linker is a critical decision in the design of VHL-based PROTACs. While alkyl linkers offer simplicity and metabolic stability, the available data suggests that PEG linkers can provide superior degradation potency for certain targets like BRD4, likely through improved solubility and the ability to adopt more favorable conformations for ternary complex formation. The optimal linker choice is ultimately target-dependent, and empirical evaluation of a variety of linker types and lengths is necessary to identify the most effective PROTAC candidate for a given application. The experimental protocols provided herein offer a framework for such a comparative analysis, enabling researchers to make informed decisions in the rational design of novel and effective protein degraders.
References
- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Guide to PEG2, PEG3, and PEG4 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a seemingly simple component, is a critical determinant of a PROTAC's success. This guide provides an objective comparison of PROTACs employing different polyethylene (B3416737) glycol (PEG) linker lengths, specifically focusing on PEG2, PEG3, and PEG4, supported by experimental data and detailed methodologies.
The fundamental role of the linker is to bridge the target protein of interest (POI) and an E3 ubiquitin ligase, thereby facilitating the formation of a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough proximity to the POI to enable the transfer of ubiquitin, marking the POI for degradation by the proteasome.[3][4] The length and flexibility of the PEG linker directly influence the geometry and stability of this complex, ultimately dictating the efficiency of protein degradation.[2][5]
An improperly sized linker can have detrimental effects. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][6] Conversely, an excessively long linker can lead to an increase in conformational flexibility, which may result in a higher entropic penalty upon binding and a less stable, non-productive ternary complex.[7][8] Therefore, the optimization of linker length is a crucial and empirical step in the development of effective PROTACs.[5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data summarized from a study on TBK1 degradation.[7][9][10] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data summarized from a study on ERα degradation.[1][5][] |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Length | Degradation Efficacy |
| PEG | < 4 PEG units | Impaired binding affinity |
| PEG | ≥ 4 PEG units | Potent |
| Data summarized from a study on BTK degraders.[1][7] |
Table 4: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| Linker Type | Linker Length | Degradation Efficacy |
| PEG | 1-2 PEG units | Reduced activity |
| PEG | 0 or 4-5 PEG units | Potent |
| Data summarized from a study on BRD4 degraders.[5][7] |
The data clearly indicates that the optimal linker length is highly dependent on the specific POI and the recruited E3 ligase. For TBK1, a 21-atom linker was found to be optimal, while for ERα, a 16-atom linker showed the highest potency.[5][7][9][10][] In the case of BTK, a minimum of four PEG units was necessary to achieve potent degradation, and for BRD4, a non-linear relationship was observed where both very short and longer linkers were effective, while intermediate lengths were not.[1][5][7] These findings underscore the necessity of synthesizing and evaluating a range of linker lengths for each new PROTAC system.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[3][12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Quantify the band intensity using densitometry software.[4]
-
Normalize the target protein signal to the loading control signal.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. A dose-response curve can then be generated to determine the DC50 and Dmax values.[4]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP.[14]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the PROTAC or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[14]
-
Protocol 3: NanoBRET™ Ternary Complex Assay
This assay measures the formation of the PROTAC-induced ternary complex in live cells.[15][16]
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[15]
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.[15]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[15]
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy. The presented data highlights that there is no universal optimal linker length; instead, it must be empirically determined for each specific target protein and E3 ligase pair. A systematic approach, involving the synthesis of a library of PROTACs with varying linker lengths (such as PEG2, PEG3, and PEG4) and their subsequent evaluation using quantitative cellular and biophysical assays, is essential for the development of potent and selective protein degraders. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these critical experiments and advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 三重複合体の形成 [promega.jp]
The Crucial Role of Linker Composition in Ternary Complex Formation: An SPR-Based Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the validation of a stable and productive ternary complex is a critical milestone. This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand (S,R,S)-AHPC coupled with a polyethylene (B3416737) glycol (PEG) linker, against those with an alkyl-based linker. By leveraging Surface Plasmon Resonance (SPR) analysis, we delve into the quantitative differences in binding kinetics and ternary complex stability, offering valuable insights for rational PROTAC design.
The formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the cornerstone of PROTAC efficacy. The linker connecting the target-binding warhead and the E3 ligase ligand is not merely a spacer but a key determinant of the thermodynamic and kinetic properties of this complex.[1] This guide focuses on PROTACs employing the (S,R,S)-AHPC scaffold for VHL recruitment and explores how the choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can significantly impact ternary complex formation and, ultimately, degradation efficiency.[1][2]
Quantitative Comparison of Linker Performance in Ternary Complex Formation
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that enables the real-time measurement of binding kinetics, providing invaluable data on the association (k_a_), dissociation (k_d_), and overall affinity (K_D_) of biomolecular interactions.[3] In the context of PROTACs, SPR can be employed to dissect the binary interactions between the PROTAC and its individual protein partners, as well as the all-important kinetics of the ternary complex.[3][4]
| Parameter | PROTAC with PEG Linker (e.g., MZ1) | PROTAC with Alkyl Linker (Representative) | Significance |
| Binary Binding to VHL (K_D) | ~70 nM[4] | ~440 nM[4] | The PEG linker may contribute to a more favorable conformation for binding to VHL. |
| Ternary Complex Affinity (K_D) | ~2 nM (with BRD4 BD2)[4] | Expected to be weaker | A lower K_D_ indicates a more stable ternary complex, which is crucial for efficient ubiquitination. |
| Association Rate (k_a) | Can be fast (e.g., 160 x 10^5^ M^-1^s^-1^ for MZ1/Brd3^BD2^)[3] | Variable | Reflects how quickly the ternary complex forms. |
| Dissociation Rate (k_d) | Can be very slow (t_1/2_ > 1 s)[5] | Variable | A slow off-rate is indicative of a stable ternary complex, allowing sufficient time for ubiquitination. |
| Cooperativity (α) | Often positive (α > 1)[3][5] | Can be lower or negative | Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a hallmark of an effective PROTAC. |
Note: The data for the PROTAC with a PEG linker is based on published results for MZ1.[3][4][5] The values for the PROTAC with an alkyl linker are representative and based on the general understanding that linker composition significantly impacts binding affinities.[2]
Visualizing the Process: From Signaling Pathway to Experimental Workflow
To better understand the concepts discussed, the following diagrams, created using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical SPR experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible SPR data is contingent on a well-designed and executed experimental protocol. The following provides a detailed methodology for assessing binary and ternary complex formation.
Materials
-
SPR instrument (e.g., Biacore T200)[3]
-
Sensor chip (e.g., Series S Sensor Chip SA for streptavidin-biotin capture)[6]
-
Recombinant, purified, and biotinylated VHL E3 ligase complex (VCB)[3][6]
-
Recombinant, purified target protein (e.g., BRD4)[4]
-
PROTACs with PEG and alkyl linkers
-
Running buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20, and 1% DMSO[6]
-
Regeneration solution (if necessary, though single-cycle kinetics are often preferred for ternary complexes)[3]
Methods
1. Surface Preparation [6]
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated VHL E3 ligase complex onto the streptavidin-coated sensor surface to a target response level that minimizes mass transport effects.
-
Condition the surface with buffer injections to ensure stability.
2. Binary Interaction Analysis (PROTAC with VHL) [3][4]
-
Prepare a dilution series of the PROTAC in running buffer. A typical concentration range might be from low nanomolar to micromolar.
-
Perform a multi-cycle kinetics experiment by injecting each PROTAC concentration over the immobilized VHL surface, followed by a dissociation phase with running buffer.
-
Collect sensorgram data for each concentration.
-
Fit the data to a 1:1 Langmuir binding model to determine the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).
3. Ternary Complex Formation Analysis [3][5][6]
-
Prepare a stock solution of the target protein at a concentration significantly above the K_D_ of its interaction with the PROTAC to ensure saturation (e.g., 20-50 fold excess).[5]
-
Prepare a dilution series of the PROTAC.
-
For each PROTAC concentration, create a mixture with the constant, saturating concentration of the target protein and allow it to pre-incubate to form the binary PROTAC-target complex.
-
Perform a single-cycle kinetics (SCK) experiment by injecting the pre-incubated mixtures sequentially over the immobilized VHL surface with increasing PROTAC concentration. This is often preferred for stable ternary complexes to avoid surface regeneration.[3]
-
Collect the sensorgram data.
-
Fit the data to a 1:1 Langmuir binding model to determine the kinetic parameters for the formation of the ternary complex.
4. Data Analysis and Cooperativity Calculation [3]
-
Calculate the cooperativity factor (α) using the formula: α = K_D_ (binary VHL-PROTAC) / K_D_ (ternary VHL-PROTAC-Target).
-
A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. As demonstrated by SPR analysis of representative molecules, a PEG-based linker, as found in analogs of (S,R,S)-AHPC-PEG3-NH2-containing PROTACs, can promote the formation of a highly stable and cooperative ternary complex, which is often a predictor of potent cellular degradation. In contrast, alternative linkers such as alkyl chains may result in altered binding kinetics and ternary complex stability. This guide underscores the importance of empirical validation using quantitative techniques like SPR to inform the rational design of next-generation protein degraders. By systematically evaluating different linker compositions, researchers can optimize the crucial ternary complex formation and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
The Critical Role of Stereochemistry: Utilizing the Inactive Epimer of (S,R,S)-AHPC as a Rigorous Negative Control in Targeted Protein Degradation Studies
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the use of appropriate negative controls is paramount to validate experimental findings and ensure data integrity. This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, with its inactive (S,S,S) epimer, highlighting the latter's essential role as a negative control in Proteolysis Targeting Chimera (PROTAC) research.
The specific stereochemical configuration of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL E3 ubiquitin ligase, a necessary step for the subsequent ubiquitination and degradation of a target protein.[1][2] In contrast, its diastereomer, (S,S,S)-AHPC, does not bind to VHL and consequently, PROTACs constructed with this epimer are unable to induce protein degradation.[2][3] This stark difference in activity makes the (S,S,S) epimer an ideal negative control to demonstrate that the observed biological effects of an (S,R,S)-AHPC-based PROTAC are directly mediated by VHL engagement and the ubiquitin-proteasome system.[2]
Comparative Efficacy of Active vs. Inactive Epimer-Based PROTACs
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of a target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). As the following data illustrates, the stereochemistry of the AHPC moiety is determinative of the PROTAC's activity.
| Compound | Target Protein | Cell Line | DC50 | Dmax | Activity Status |
| (S,R,S)-AHPC(Me)-C6-NH2-based PROTAC | FBXO22 | Jurkat | 77 nM | 99% | Active |
| (S,S,S)-AHPC-based control PROTAC | FBXO22 | Jurkat | N/A | <10% | Inactive |
Table 1: Comparative degradation data for PROTACs containing the active (S,R,S)-AHPC scaffold versus the inactive (S,S,S)-AHPC epimer. Data for the inactive control is inferred based on the established role of (S,S,S)-AHPC as a non-binding ligand.[2]
Visualizing the Mechanism and Experimental Validation
To fully appreciate the importance of using the inactive epimer as a control, it is helpful to visualize the underlying biological pathway and the experimental workflows used to validate PROTAC activity.
References
VHL vs. CRBN PROTACs: A Comparative Analysis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in the human body, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized. This guide provides an objective comparison of the in vivo and in vitro efficacy of VHL- and CRBN-based PROTACs, drawing upon available experimental data for the same therapeutic targets.
At a Glance: Key Differences Between VHL and CRBN E3 Ligases
| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus. | Primarily nuclear, but can shuttle to the cytoplasm.[] |
| Expression Profile | High levels in the renal cortex, hepatocytes, and vascular endothelium.[] | Ubiquitously expressed in hematopoietic, neural, and epithelial tissues.[] |
| Ligand Characteristics | Ligands recognize a hydroxyproline (B1673980) pharmacophore, leading to better selectivity but often higher molecular weight and poorer cell permeability.[] | Ligands like pomalidomide (B1683931) are relatively small and orally available, with a fast catalytic rate.[] |
| Off-Target Effects | Generally considered to have a more buried binding pocket, leading to better selectivity.[] | Inherent off-target affinity for many zinc-finger transcription factors, which may lead to immunomodulatory effects.[] |
| "Hook Effect" | Often reported to exhibit a less pronounced "hook effect". | A more pronounced "hook effect" is often observed, where efficacy decreases at high concentrations. |
| Clinical Advancement | VHL-based degraders are advancing through clinical trials. | CRBN-based PROTACs were the first to enter the clinic. |
Performance Data: A Quantitative Comparison for BRD4 Degradation
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of the well-characterized VHL-based PROTAC, MZ1, and the CRBN-based PROTAC, dBET1. It is important to note that DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.
Table 1: VHL-Based BRD4 Degrader (MZ1)
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~13 nM | >95% | [2] |
| MZ1 | BRD4 | 22Rv1 | 8 nM | >90% | [3] |
| MZ1 | BRD4 | RS4;11 | 23 nM | >90% | [3] |
| MZ1 | BRD4 | MV4;11 | 2-20 nM | Not Specified | [4] |
| MZ1 | BRD4 | HL60 | 2-20 nM | Not Specified | [4] |
Table 2: CRBN-Based BRD4 Degrader (dBET1)
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | RS4;11 | ~1.8 nM | >98% | [2] |
| dBET1 | BRD4 | 22Rv1 | 430 nM | Not Specified | [3] |
| dBET1 | BRD4 | MDA-MB-231 | 430 nM | Not Specified | [3] |
Performance Data: A Quantitative Comparison for KRAS G12D Degradation
The oncogenic KRAS G12D mutant has been a challenging target for drug development. Recent advancements in PROTAC technology have shown promise in degrading this protein. While direct head-to-head comparisons in the same study are limited, the available data suggests VHL-recruiting PROTACs have generally been more efficient.[5]
Table 3: VHL-Based KRAS G12D Degraders
| PROTAC Name | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC 8o | KRAS G12D | MIA PaCa-2 | 1.8 nM | >95% | [5] |
| LC-2 | KRAS G12D | H2122 | 1.3 nM | ~90% | [5] |
Table 4: CRBN-Based KRAS G12D Degraders
| PROTAC Name | Target | Cell Line | DC50 | Dmax | Reference |
| MRTX0902 | KRAS G12D | Not Specified | 1-10 nM | Not Specified | [5] |
| Compound 1 | KRAS G12D | H358 | >1000 nM | <20% | [5] |
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of action for VHL- and CRBN-based PROTACs.
Caption: Western Blot Workflow for PROTAC Degradation Assessment.
Caption: Co-Immunoprecipitation Workflow for Ternary Complex Detection.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, 22Rv1).
-
PROTAC compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Appropriate cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC compound.
-
Non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Primary antibody against the target protein or E3 ligase for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Primary antibodies for Western blot detection of the target protein and E3 ligase.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[8]
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody against the target protein or E3 ligase overnight at 4°C.[8]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[8]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.[8]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of both the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[8]
Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of target protein degradation on cell viability.
Materials:
-
Cancer cell line of interest.
-
PROTAC compound.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 or 120 hours).[10]
-
MTT/MTS Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[10]
Discussion and Future Perspectives
Both VHL and CRBN have proven to be effective E3 ligases for the development of in vivo active PROTACs. The choice between them is not always straightforward and depends on a multitude of factors including the specific protein target, the cellular context, and the desired pharmacological properties. While CRBN-based PROTACs often leverage more "drug-like" E3 ligase ligands, VHL-based degraders may offer advantages in terms of selectivity and a less pronounced hook effect for certain targets. A thorough evaluation of both systems is often necessary to identify the optimal PROTAC for a given application. Future research will likely focus on direct, systematic head-to-head comparisons of VHL- and CRBN-based PROTACs with matched components to delineate the precise advantages of each E3 ligase for specific targets. The development of novel E3 ligase recruiters beyond VHL and CRBN will also be crucial for expanding the scope and overcoming potential resistance mechanisms of this promising therapeutic modality.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing Cooperativity in Ternary Complexes: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, understanding the cooperative binding of ternary complexes is paramount for the rational design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the cooperativity of ternary complexes formed with the von Hippel-Lindau (VHL) E3 ligase-recruiting moiety, (S,R,S)-AHPC-PEG3-NH2, against alternative linkers and the Cereblon (CRBN) E3 ligase system. The presented experimental data, detailed protocols, and visual workflows aim to facilitate informed decisions in PROTAC design and optimization.
The formation of a stable ternary complex between a target protein, a PROTAC, and an E3 ubiquitin ligase is the cornerstone of PROTAC-mediated protein degradation. The efficiency of this process is significantly influenced by the cooperativity (α) of the ternary complex, a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) enhances the stability of the ternary complex, often leading to more potent and efficient protein degradation, whereas negative cooperativity (α < 1) can hinder this process.
This guide focuses on PROTACs incorporating the (S,R,S)-AHPC-based VHL ligand connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker, represented by the structure (S,R,S)-AHPC-PEG3-NH2. To provide a thorough comparative analysis, we will utilize data from the well-characterized PROTAC, MZ1, which shares a highly similar structural motif: a VHL ligand (VH032) and a 3-unit PEG linker.
Comparative Analysis of Ternary Complex Cooperativity
The following tables summarize quantitative data on the cooperativity of various PROTACs, highlighting the influence of the E3 ligase, linker composition, and target protein on ternary complex formation.
Table 1: Cooperativity of VHL-Recruiting PROTACs with PEG Linkers
| PROTAC | Target Protein | Linker | K D (Binary, to VHL) | K D (Ternary) | Cooperativity (α) | Assay Method |
| MZ1 | BRD4 (BD2) | 3-unit PEG | ~70 nM[1] | ~2 nM[1] | ~35 | SPR |
| MZ1 | BRD2 (BD2) | 3-unit PEG | ~70 nM | ~3.5 nM | ~20 | SPR |
| MZ1 | BRD3 (BD2) | 3-unit PEG | ~70 nM | ~14 nM | ~5 | SPR |
| AT1 | BRD4 (BD2) | - | - | - | High | ITC |
Note: Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D . Higher α values indicate stronger positive cooperativity.
Table 2: Comparison of VHL and Cereblon (CRBN) Recruiting PROTACs
| PROTAC | E3 Ligase | Target Protein | Linker | Cooperativity (α) | Key Observations |
| MZ1 | VHL | BRD4 | 3-unit PEG | Positive (High) | Demonstrates that PEG linkers can facilitate strong positive cooperativity. |
| dBET1 | CRBN | BRD4 | - | Near 1 (No cooperativity) | Highlights that not all PROTACs exhibit significant cooperativity. |
| ARV-825 | CRBN | BRD4 | - | - | Potent degrader, but detailed cooperativity data is less available in the provided context. |
| BTK-CRBN PROTACs | CRBN | BTK | Varied PEG lengths | Negative to none | Shows that linker length is critical and can even lead to negative cooperativity.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of PROTAC action and the methodologies to assess them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR-based cooperativity analysis.
Caption: Key relationships in optimizing PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key biophysical assays used to determine ternary complex cooperativity.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring real-time binding kinetics and affinities.
Objective: To determine the association (k_on) and dissociation (k_off) rates and the equilibrium dissociation constant (K_D) for binary and ternary complex formation.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Immobilization reagents
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase to measure the binary binding kinetics (k_on, k_off) and calculate the binary K_D.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and a serial dilution of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase to measure the ternary binding kinetics and calculate the ternary K_D.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir).
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Matched buffer for all components
Methodology:
-
Sample Preparation: Ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding parameters.
-
In a separate experiment, titrate the PROTAC into a solution of the target protein.
-
-
Ternary Titration:
-
Titrate a solution of the PROTAC and the target protein into a solution of the E3 ligase. Alternatively, titrate the target protein into a pre-formed binary complex of the E3 ligase and PROTAC.
-
-
Data Analysis:
-
Fit the resulting thermograms to a suitable binding model to determine the thermodynamic parameters for each interaction.
-
Cooperativity is inferred from the differences in binding affinities between the binary and ternary systems.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of ternary complex formation.
Objective: To detect and quantify the formation of the ternary complex in a solution-based assay.
Materials:
-
TR-FRET compatible plate reader
-
Labeled E3 ligase and target protein (e.g., with donor and acceptor fluorophores like terbium and a fluorescent dye, respectively)
-
PROTAC of interest
-
Assay buffer
Methodology:
-
Reagent Preparation: Label the E3 ligase and target protein with a compatible TR-FRET donor/acceptor pair. This can be achieved through direct chemical conjugation or by using tagged proteins and corresponding labeled antibodies.
-
Assay Setup: In a microplate, add the labeled E3 ligase, labeled target protein, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.
-
Data Analysis:
Conclusion
The assessment of ternary complex cooperativity is a critical step in the development of effective PROTACs. The data and protocols presented in this guide demonstrate that the choice of E3 ligase and the composition of the linker profoundly impact the stability and cooperativity of the ternary complex. While PROTACs utilizing the (S,R,S)-AHPC-PEG3-NH2 VHL-recruiting motif, exemplified by MZ1, can exhibit strong positive cooperativity, this is not a universal characteristic of all PROTACs. A thorough and quantitative evaluation using biophysical techniques such as SPR, ITC, and TR-FRET is essential to guide the rational design of PROTACs with optimal degradation efficiency and therapeutic potential.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In-Cell Target Engagement Assays for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins.[1][2] VHL-based PROTACs, which hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these molecules.[3] A critical step in their development is quantifying their engagement with the target Protein of Interest (POI) and the VHL ligase within the complex environment of a living cell.[3][4] This guide provides an objective comparison of key in-cell target engagement assays, complete with experimental data summaries and detailed protocols, to aid researchers in selecting the optimal methods for their studies.
Mechanism of Action: VHL-Recruiting PROTACs
VHL-recruiting PROTACs are heterobifunctional molecules featuring a ligand for a POI and another for the VHL E3 ligase, connected by a flexible linker.[3] Their primary function is to induce the formation of a stable ternary complex (POI-PROTAC-VHL).[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to act catalytically.[6]
Caption: The catalytic cycle of a VHL-based PROTAC, from ternary complex formation to target degradation.
Comparison of Key In-Cell Target Engagement Assays
Choosing the right assay depends on various factors, including the specific research question, required throughput, and available instrumentation. The following table summarizes and compares the leading methods for assessing in-cell target engagement of VHL-recruiting PROTACs.
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein (donor) and a fluorescent ligand/tracer (acceptor) to measure binding or ternary complex formation.[7][8] | High | Live-cell, real-time kinetic data; high sensitivity; can distinguish between target and ligase engagement; adaptable for ternary complex and ubiquitination studies.[1][9][10] | Requires genetic modification (protein tagging); potential for steric hindrance from tags; tracer development can be necessary.[8] |
| CETSA® | Cellular Thermal Shift Assay measures changes in protein thermal stability upon ligand binding. Target engagement stabilizes the protein, shifting its melting curve.[11][12] | Low to High | Label-free, uses endogenous proteins in their native environment; confirms direct physical binding in cells.[11][13] | Indirect measurement of binding; lower throughput for traditional Western blot readout; mass spectrometry readout increases complexity and cost.[13] |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay uses donor and acceptor beads that generate a signal when brought into proximity by a PROTAC-induced ternary complex.[14] | High | No-wash, highly sensitive assay; suitable for high-throughput screening (HTS) of ternary complex formation.[14] | Typically performed in cell lysates (not live cells); requires specific antibody pairs or tagged proteins; susceptible to "hook effect" at high PROTAC concentrations.[14] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced by the PROTAC binding to its target.[14][15] | High | Homogeneous, solution-based assay; relatively inexpensive and straightforward to set up for binary interactions.[14] | Primarily for binary engagement in lysates; requires a suitable fluorescent probe; can be challenging to adapt for ternary complex analysis, requiring high protein concentrations.[14] |
Experimental Protocols
NanoBRET™ Target Engagement and Ternary Complex Assay
This protocol outlines the NanoBRET™ method for both direct VHL engagement and ternary complex formation in live cells.[5][7]
Caption: Workflow for the NanoBRET™ in-cell target engagement and ternary complex assays.
A. VHL Target Engagement Protocol
-
Cell Preparation:
-
Culture HEK293 cells and transiently transfect them with a VHL-NanoLuc® fusion vector using a suitable transfection reagent like FuGENE® HD.[7]
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cell suspension in white, non-binding surface 96-well plates.[7]
-
-
Compound and Tracer Preparation:
-
Prepare serial dilutions of the test PROTACs in DMSO.
-
Prepare the NanoBRET™ Tracer working solution. For VHL engagement, a fluorescently labeled VHL ligand is used as the tracer.[7]
-
-
Assay Procedure:
-
Add the PROTAC dilutions to the appropriate wells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Detection:
-
Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.[7]
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the ratio indicates competitive displacement of the tracer by the PROTAC.[8]
-
B. Ternary Complex Formation Protocol
This assay format measures the proximity between the POI and VHL induced by the PROTAC.[5][16]
-
Cell Preparation:
-
Labeling and Treatment:
-
Add the cell-permeable HaloTag® fluorescent ligand (the acceptor) to the cells and incubate to allow labeling of the HaloTag®-VHL fusion.
-
Add serial dilutions of the PROTAC compound and incubate.
-
-
Detection:
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding, without requiring any genetic modification.[11]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol Outline:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the desired concentration of the PROTAC compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for cell penetration and target engagement (typically 1 hour).[11]
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a protein buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or other appropriate methods.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, unfolded proteins.[13]
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., VHL or the POI) remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement and stabilization.[11]
-
Conclusion
The robust characterization of in-cell target engagement is fundamental to the successful development of VHL-recruiting PROTACs. Live-cell assays like NanoBRET™ offer unparalleled insight into the real-time kinetics of binary and ternary complex formation.[1][10] In parallel, label-free methods such as CETSA® provide invaluable confirmation of direct target binding to endogenous proteins in their native cellular context.[11] By understanding the principles, advantages, and limitations of each assay, researchers can build a comprehensive data package to effectively guide the optimization of PROTAC candidates, ultimately accelerating the discovery of novel protein-degrading therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 三重複合体の形成 [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. selvita.com [selvita.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Validating Proteasome-Dependent Degradation for AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins. This guide provides a comprehensive comparison of methodologies for validating the proteasome-dependent degradation of PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
An AHPC-based PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ligase (the AHPC moiety), and a linker connecting the two.[2][3] The fundamental mechanism involves the PROTAC-induced formation of a ternary complex between the POI and the VHL E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Rigorous experimental validation is crucial to confirm that the observed reduction in protein levels is a direct consequence of this intended mechanism. This involves a multi-faceted approach, including quantifying protein degradation, confirming the involvement of the proteasome and the specific E3 ligase, and utilizing appropriate negative controls.
Comparison of Key Validation Methods
A combination of orthogonal assays is essential for robust validation of PROTAC activity.[4] The following table summarizes and compares common experimental approaches.
| Method | Principle | Throughput | Quantitative? | Key Parameters | Advantages | Limitations |
| Western Blot | Antibody-based detection of specific proteins separated by size. | Low to Medium | Semi-quantitative/Quantitative | DC50, Dmax | Widely accessible, provides information on protein size. | Can be low throughput, requires specific antibodies. |
| ELISA | Antibody-based detection in a plate format.[4] | Medium to High | Yes | DC50, Dmax | High sensitivity, good for quantification.[4] | Requires specific antibody pairs, can have matrix effects.[4] |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins based on mass-to-charge ratio. | High | Yes | Global protein changes, off-target effects | Unbiased, comprehensive view of the proteome, identifies off-targets. | Requires specialized equipment and expertise, complex data analysis. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using a specific antibody to verify protein-protein interactions. | Low | No | Ternary complex formation | Directly demonstrates the formation of the POI-PROTAC-E3 ligase complex. | Can be technically challenging, may not capture transient interactions. |
| Reporter Gene Assays (e.g., NanoLuc) | Fusion of the target protein to a reporter enzyme (e.g., luciferase) to quantify protein levels. | High | Yes | DC50, Dmax | High-throughput, highly sensitive, rapid.[5] | Requires genetic modification of cells, potential for artifacts from the reporter tag. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Objective: To determine the dose- and time-dependent degradation of a target protein and to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1][6]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.[6]
-
Time-Course: Treat cells with a fixed concentration of PROTAC (e.g., the DC50 concentration) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1][8]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[8]
-
Plot the normalized protein levels against the PROTAC concentration or time to determine DC50 and Dmax values.[6]
-
Objective: To confirm that the observed protein degradation is dependent on the proteasome and the VHL E3 ligase.[8]
Methodology:
-
Cell Culture and Pre-treatment: Plate cells as described above. Before adding the PROTAC, pre-treat the cells with one of the following inhibitors for 1-2 hours:
-
Proteasome Inhibitor: MG132 (e.g., 10 µM) or Bortezomib.[8] This should prevent the degradation of the ubiquitinated target protein.[8]
-
VHL Ligand Competition: A high concentration of a free VHL ligand (e.g., (S,R,S)-AHPC or VH032).[8] This should competitively block the PROTAC from binding to VHL.[8]
-
NEDDylation Inhibitor: MLN4924 (e.g., 1 µM).[8] This prevents the activation of the Cullin-RING ligase complex, of which VHL is a component.[8]
-
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause significant degradation (e.g., the DC50 concentration) and incubate for the standard treatment time.
-
Analysis: Harvest the cells and perform Western blotting as described above.
Expected Outcomes for VHL-Dependent Proteasomal Degradation:
| Condition | Expected Outcome |
| PROTAC alone | Target protein degradation observed. |
| PROTAC + Proteasome Inhibitor | Target protein degradation is abolished/reduced.[8] |
| PROTAC + Free VHL Ligand | Target protein degradation is abolished/reduced.[8] |
| PROTAC + NEDDylation Inhibitor | Target protein degradation is abolished/reduced.[8] |
Objective: To demonstrate the formation of the POI-PROTAC-VHL ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control. To prevent degradation of the target protein and capture the complex, pre-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[6][7]
-
Immunoprecipitation: Incubate the cleared cell lysates with an antibody against the target protein or the E3 ligase (VHL), coupled to protein A/G beads, overnight at 4°C.[6][7]
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform Western blotting, probing for the presence of the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullins).
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate the key processes.
Caption: Mechanism of protein degradation by an AHPC-based PROTAC.
Caption: Experimental workflow for validating AHPC-PROTAC degradation.
Caption: Logic diagram for validating the mechanism of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Confirming PROTAC-Induced Ubiquitination via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical step in the development of these heterobifunctional molecules is the unequivocal confirmation of their mechanism of action: the ubiquitination of the target protein of interest (POI) mediated by the recruitment of an E3 ubiquitin ligase. This guide provides a comprehensive comparison of mass spectrometry-based approaches to validate ubiquitination induced by a PROTAC featuring an (S,R,S)-AHPC-PEG3-NH2 moiety, which recruits the von Hippel-Lindau (VHL) E3 ligase.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of a ligand that binds the POI and another that recruits an E3 ligase, connected by a chemical linker.[1] The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy by influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[2][3] The (S,R,S)-AHPC moiety is a well-established, high-affinity ligand for the VHL E3 ligase.[2] The PEG3 (polyethylene glycol) component of the linker enhances the solubility and permeability of the PROTAC molecule.[1][4]
Quantitative Analysis of PROTAC-Induced Ubiquitination
Mass spectrometry-based proteomics is the gold standard for identifying and quantifying post-translational modifications, including ubiquitination. The most common and robust method for identifying ubiquitination sites is the ubiquitin remnant profiling, or di-Gly remnant (K-ε-GG) method.[5] Following the digestion of ubiquitinated proteins with trypsin, a di-glycine remnant from ubiquitin remains attached to the lysine (B10760008) residue on the target protein where ubiquitination occurred.[5] These K-ε-GG modified peptides can be enriched using specific antibodies and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
The following table presents illustrative quantitative data from a hypothetical mass spectrometry experiment comparing the ubiquitination of a target protein (e.g., BRD4) in cells treated with a VHL-recruiting PROTAC containing an (S,R,S)-AHPC-PEG3-NH2 linker versus a negative control and a PROTAC with a different linker type.
Table 1: Comparative Ubiquitination Analysis of a Target Protein
| Treatment Condition | Total Identified Ubiquitination Sites on Target Protein | Fold Change in Abundance of Key Ubiquitination Site (K123-GG) vs. Vehicle | Fold Change in Abundance of Key Ubiquitination Site (K456-GG) vs. Vehicle |
| Vehicle (DMSO) | 5 | 1.0 | 1.0 |
| (S,R,S)-AHPC-PEG3-NH2 PROTAC (1 µM) | 25 | 15.2 | 22.5 |
| Inactive Epimer Control (1 µM) | 6 | 1.2 | 1.1 |
| (S,R,S)-AHPC-Alkyl-NH2 PROTAC (1 µM) | 18 | 8.7 | 12.3 |
This is hypothetical data for illustrative purposes. Actual results may vary depending on the target protein, cell line, and experimental conditions.
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the signaling pathway of PROTAC-mediated protein degradation and the experimental workflow for confirming ubiquitination by mass spectrometry.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mass spectrometry workflow for ubiquitination analysis.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Digestion
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the (S,R,S)-AHPC-PEG3-NH2 PROTAC, a negative control (e.g., an inactive epimer or vehicle), and alternative PROTACs at the desired concentrations for the appropriate time. To enhance the detection of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) can be added for the last 4-6 hours of treatment.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in a urea-containing buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with phosphatase and protease inhibitors) to denature proteins and inactivate cellular enzymes.
-
Protein Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (B142953) (DTT) and incubating at 37°C. Alkylate the free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column. Elute the peptides and dry them under vacuum.
Protocol 2: Immunoaffinity Enrichment of Ubiquitinated Peptides (K-ε-GG)
-
Antibody-Bead Conjugation: Use a commercial kit (e.g., PTMScan® Ubiquitin Remnant Motif Kit) containing anti-K-ε-GG antibody conjugated to beads or conjugate the antibody to protein A/G beads.
-
Peptide Incubation: Resuspend the dried peptides in an immunoprecipitation (IAP) buffer and incubate with the antibody-conjugated beads with gentle rotation at 4°C for 2-4 hours.
-
Washing: Wash the beads several times with IAP buffer followed by a final wash with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched K-ε-GG peptides from the beads using a low pH solution (e.g., 0.15% TFA).
-
Desalting: Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis: Reconstitute the enriched peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze them using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a protein database to identify the K-ε-GG modified peptides.
-
Quantification: Quantify the relative abundance of the identified ubiquitinated peptides across the different treatment conditions. A significant increase in the abundance of ubiquitinated peptides from the target protein in the PROTAC-treated samples compared to the controls confirms the PROTAC's mechanism of action.
By following these protocols and comparative analyses, researchers can robustly validate the ubiquitination of a target protein induced by an (S,R,S)-AHPC-PEG3-NH2 PROTAC, a crucial step in the development of novel targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025). It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the specific waste disposal protocols of your institution. Always consult with your Environmental Health and Safety (EHS) department for compliance with local, regional, and national regulations.
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride is a complex chemical compound used in advanced scientific research, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). Due to its chemical nature as a PEGylated amine salt, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Profile and Safety Information
Based on available data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The globally harmonized system (GHS) precautionary statement P501 is applicable, which mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1][2][3][4][5] This underscores the importance of treating this chemical as hazardous waste.
Quantitative Data for Safe Handling and Disposal
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich |
| GHS Precautionary Statement (Disposal) | P501 | [1][2][3][4][5] |
| Recommended Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, face shield, flame-resistant laboratory coat, closed-toe chemical-resistant shoes.[6][7][8][9][10] | General Guidance for Amine Compounds |
| Storage of Waste | In a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[11][12] | University EHS Guidelines |
| Incompatible Materials | Strong acids, strong oxidizers.[11] | General Guidance for Amines |
| Spill Management | Absorb with inert, non-combustible material (e.g., sand, vermiculite). | General Laboratory Protocols |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved method for the disposal of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
-
Primary Engineering Control: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Eye and Face Protection: Wear chemical splash goggles and a face shield for comprehensive protection against splashes.[8][9]
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile or neoprene) and change them frequently, especially if contamination is suspected.[6][10]
-
Body Protection: A flame-resistant laboratory coat must be worn to protect skin and clothing.[10]
-
Foot Protection: Closed-toe, chemical-resistant shoes are mandatory in the laboratory.[10]
Waste Segregation and Container Management
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be compatible with the chemical and have a secure, leak-proof lid.[11][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
Segregation: Do not mix this waste with incompatible materials such as strong acids or oxidizers.[11] Store in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.[11][12]
Disposal of Unused or Waste this compound
-
Pure Compound (Solid):
-
Carefully transfer any unused or waste solid compound into the designated hazardous waste container inside a chemical fume hood.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.
-
-
Solutions Containing the Compound:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a container for halogenated or non-halogenated organic waste).
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Pipette tips, gloves, weighing paper, and other contaminated disposable labware should be collected in a solid hazardous waste container.
-
Disposal of Empty Containers
-
A container that held this compound is considered hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound, or another appropriate solvent like ethanol (B145695) or methanol).
-
Collect the first rinsate as hazardous waste in the designated liquid waste container. Subsequent rinses may also need to be collected, depending on your institution's policies.
-
After thorough rinsing and drying, deface or remove the original label. The container can then be disposed of as regular solid waste, in accordance with your institution's guidelines.[14]
Final Disposal
-
Contact EHS: Once the hazardous waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), contact your institution's Environmental Health and Safety (EHS) office or licensed chemical waste disposal service to arrange for pickup.[12][14]
-
Documentation: Complete all necessary waste pickup forms and documentation as required by your institution and regulatory agencies.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 3. chem-space.com [chem-space.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. support.hpe.com [support.hpe.com]
- 9. falseguridad.com [falseguridad.com]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-PEG3-NH2 dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling of proteolysis-targeting chimera (PROTAC) building blocks like (S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025) is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for this specific E3 ligase ligand-linker conjugate.
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride is a key reagent in PROTAC research, incorporating a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated linker with a terminal amine for conjugation to a target protein ligand. While detailed toxicological data may not be extensively documented, the available safety information indicates that this compound should be handled with care. Hazard classifications for this chemical include acute oral toxicity, skin irritation, and serious eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following personal protective equipment is required to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes and dust particles of the chemical. Standard safety glasses are insufficient.[2][4] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to use double gloves for added protection. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | Laboratory coat | A dedicated, buttoned lab coat should be worn to protect skin and clothing from accidental spills.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling the compound in its powdered form requires working in a certified chemical fume hood to prevent inhalation of dust particles, as it may cause respiratory irritation.[1][4] |
Hazard Identification and First Aid
Based on the hazard statements for this compound, the following first aid measures should be taken in case of exposure.[1]
| Hazard | GHS Classification | First Aid Measures |
| Ingestion | H302: Harmful if swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
| Skin Contact | H315: Causes skin irritation | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4][6] |
| Eye Contact | H319: Causes serious eye irritation | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2][6] |
| Inhalation | H335: May cause respiratory irritation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for both safety and experimental success.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number (2097971-11-2), and any hazard warnings.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, consult the manufacturer's recommendations, which often suggest storage at -20°C.[2]
Weighing and Solution Preparation
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Allow the container to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weighing : All weighing and aliquoting of the powdered compound must be conducted within a certified chemical fume hood to avoid inhalation of dust.[4][6] Use an anti-static brush or ionizer to prevent scattering of the powder.[6]
-
Solution Preparation : Prepare solutions in the fume hood.[5] This compound is often dissolved in solvents like DMSO or DMF for stock solutions.[7] Slowly add the weighed compound to the solvent while stirring to avoid clumping.[6]
Post-Handling and Disposal
-
Decontamination : After handling, thoroughly decontaminate the work area.
-
Waste Disposal : Dispose of contaminated materials, such as gloves and empty containers, as hazardous waste in a suitable, closed container.[8] All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) | 2097971-11-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. creativepegworks.com [creativepegworks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
